Technical Documentation Center

trans-4-(Boc-amino)-3-methoxypiperidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: trans-4-(Boc-amino)-3-methoxypiperidine
  • CAS: 1033748-33-2

Core Science & Biosynthesis

Foundational

A Technical Guide to trans-4-(Boc-amino)-3-methoxypiperidine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction Substituted piperidines are a cornerstone of modern medicinal chemistry, forming the structural core of a vast number of pharmaceuticals. Their...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted piperidines are a cornerstone of modern medicinal chemistry, forming the structural core of a vast number of pharmaceuticals. Their conformational flexibility and ability to present substituents in well-defined three-dimensional space make them invaluable scaffolds for interacting with biological targets. Within this class, trans-4-(Boc-amino)-3-methoxypiperidine (CAS Number: 1033748-33-2 ) is a key building block, offering orthogonal protecting groups and a specific stereochemical arrangement that is crucial for the synthesis of complex drug candidates.[1]

This technical guide provides an in-depth overview of trans-4-(Boc-amino)-3-methoxypiperidine, focusing on its synthesis, analytical characterization, and applications in the development of novel therapeutics. The strategic placement of a methoxy group at the 3-position and a Boc-protected amine at the 4-position in a trans configuration provides a unique structural motif for exploring chemical space in drug design.

Physicochemical Properties

A summary of the key physicochemical properties of trans-4-(Boc-amino)-3-methoxypiperidine is presented in the table below. These properties are essential for understanding its behavior in chemical reactions and biological systems.

PropertyValueSource
CAS Number 1033748-33-2
Molecular Formula C₁₁H₂₂N₂O₃
Molecular Weight 230.31 g/mol
Appearance Solid
InChI Key BSSCFNOPCQQJAZ-RKDXNWHRSA-N
SMILES CO[C@H]1NC(OC(C)(C)C)=O

Synthesis of trans-4-(Boc-amino)-3-methoxypiperidine

Proposed Synthetic Pathway

G cluster_0 Part 1: Synthesis of trans-4-Amino-3-hydroxypiperidine Precursor cluster_1 Part 2: Final Product Formation N-benzyl-3,4-epoxypiperidine N-benzyl-3,4-epoxypiperidine trans-4-Amino-1-benzyl-3-hydroxypiperidine trans-4-Amino-1-benzyl-3-hydroxypiperidine N-benzyl-3,4-epoxypiperidine->trans-4-Amino-1-benzyl-3-hydroxypiperidine  Amine (e.g., NH3), LiClO4 Regio- and Stereoselective Ring Opening trans-4-Amino-3-hydroxypiperidine trans-4-Amino-3-hydroxypiperidine trans-4-Amino-1-benzyl-3-hydroxypiperidine->trans-4-Amino-3-hydroxypiperidine  H2, Pd/C Debenzylation trans-4-(Boc-amino)-3-hydroxypiperidine trans-4-(Boc-amino)-3-hydroxypiperidine trans-4-Amino-3-hydroxypiperidine->trans-4-(Boc-amino)-3-hydroxypiperidine  (Boc)2O, Base (e.g., Et3N) Boc Protection trans-4-(Boc-amino)-3-methoxypiperidine trans-4-(Boc-amino)-3-methoxypiperidine trans-4-(Boc-amino)-3-hydroxypiperidine->trans-4-(Boc-amino)-3-methoxypiperidine  Methylating Agent (e.g., MeI, NaH) O-Methylation

Caption: Proposed synthetic workflow for trans-4-(Boc-amino)-3-methoxypiperidine.

Step-by-Step Methodology

Part 1: Synthesis of the trans-4-Amino-3-hydroxypiperidine Precursor

This part of the synthesis is based on the work of Veselov et al., who developed a regio- and stereoselective method for the synthesis of trans-4-amino-3-hydroxypiperidines.[2][3]

  • Regio- and Stereoselective Amination of N-benzyl-3,4-epoxypiperidine:

    • Rationale: The key to establishing the desired trans-stereochemistry is the stereoselective opening of an epoxide precursor. The use of a Lewis acid like lithium perchlorate activates the epoxide ring, favoring a nucleophilic attack at the C4 position, leading to the trans-amino alcohol.

    • Protocol:

      • Dissolve enantiomerically pure (3R,4S)-1-benzyl-3,4-epoxypiperidine in acetonitrile.

      • Add a source of ammonia (e.g., a solution of ammonia in methanol or bubbling ammonia gas) and lithium perchlorate (LiClO₄).

      • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

      • Upon completion, quench the reaction and perform a standard aqueous work-up.

      • Purify the resulting trans-4-amino-1-benzyl-3-hydroxypiperidine by column chromatography.

  • Debenzylation to Yield trans-4-Amino-3-hydroxypiperidine:

    • Rationale: The N-benzyl protecting group can be efficiently removed via catalytic hydrogenation, yielding the free secondary amine of the piperidine ring.

    • Protocol:

      • Dissolve the trans-4-amino-1-benzyl-3-hydroxypiperidine in a suitable solvent such as methanol or ethanol.

      • Add a catalytic amount of palladium on carbon (10% Pd/C).

      • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC).

      • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain trans-4-amino-3-hydroxypiperidine.[2]

Part 2: Final Product Formation

  • Boc Protection of the Amino Group:

    • Rationale: The Boc (tert-butoxycarbonyl) group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions.[4][] The protection of the primary amine at the 4-position is achieved using di-tert-butyl dicarbonate ((Boc)₂O).

    • Protocol:

      • Dissolve trans-4-amino-3-hydroxypiperidine in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

      • Add a base, such as triethylamine (Et₃N), to scavenge the acid formed during the reaction.

      • Cool the mixture to 0 °C and slowly add a solution of di-tert-butyl dicarbonate (1.0-1.1 equivalents) in the same solvent.

      • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

      • Upon completion, perform an aqueous work-up and purify the resulting trans-4-(Boc-amino)-3-hydroxypiperidine by column chromatography.[6]

  • O-Methylation of the Hydroxyl Group:

    • Rationale: The final step is the methylation of the hydroxyl group. A common and effective method is the use of a strong base to deprotonate the alcohol, followed by reaction with a methylating agent.

    • Protocol:

      • Dissolve trans-4-(Boc-amino)-3-hydroxypiperidine in an anhydrous aprotic solvent such as THF or dimethylformamide (DMF).

      • Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH), portion-wise.

      • After the evolution of hydrogen gas ceases, add a methylating agent, such as methyl iodide (MeI), dropwise.

      • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

      • Carefully quench the reaction with water and perform an extractive work-up.

      • Purify the crude product by column chromatography to yield the final product, trans-4-(Boc-amino)-3-methoxypiperidine.

Analytical Characterization

Due to the nature of this compound as a specialized building block, publicly available, detailed analytical data is scarce.[7] However, a comprehensive characterization would typically involve the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This technique would be used to confirm the presence of all protons and their connectivity. Key signals would include the singlet for the Boc group protons (around 1.4 ppm), the singlet for the methoxy group protons (around 3.3 ppm), and the multiplets for the piperidine ring protons. The coupling constants between the protons at C3 and C4 would be crucial for confirming the trans stereochemistry.

    • ¹³C NMR: This would confirm the presence of all 11 carbon atoms in the molecule. Characteristic signals would include those for the carbonyl and quaternary carbons of the Boc group (around 155 ppm and 80 ppm, respectively), the methoxy carbon (around 56 ppm), and the carbons of the piperidine ring.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry would be used to determine the molecular weight of the compound. The expected [M+H]⁺ ion would be observed at m/z 231.17. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.[8]

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy would show characteristic absorption bands for the N-H stretch of the carbamate (around 3300-3400 cm⁻¹), the C=O stretch of the carbamate (around 1680-1700 cm⁻¹), and the C-O stretch of the ether (around 1070-1150 cm⁻¹).

  • Purity Analysis:

    • High-Performance Liquid Chromatography (HPLC) would be used to determine the purity of the synthesized compound.

Applications in Drug Discovery and Development

trans-4-(Boc-amino)-3-methoxypiperidine is a valuable building block for the synthesis of complex molecules in drug discovery programs. The Boc-protected amine allows for selective functionalization of the piperidine nitrogen, while the methoxy group can influence the compound's polarity, metabolic stability, and binding interactions with target proteins.

  • As a Scaffold for Muscarinic M3 Receptor Antagonists: Substituted aminopiperidines are key components of antagonists for the muscarinic M3 receptor. These antagonists have therapeutic potential in the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[1]

  • Intermediate in the Synthesis of Somatostatin Receptor Agonists: A Japanese patent (WO2015046482A1) lists the CAS number for trans-4-(Boc-amino)-3-methoxypiperidine as a reactant in the synthesis of novel compounds with somatostatin receptor agonist activity. Somatostatin receptor agonists are used in the treatment of various endocrine disorders and tumors.

  • Building Block for Novel CNS-Active Agents: The piperidine scaffold is prevalent in drugs targeting the central nervous system (CNS). The specific substitution pattern of trans-4-(Boc-amino)-3-methoxypiperidine can be utilized to develop novel ligands for various CNS receptors and transporters.

  • In the Development of Antiviral and Antibacterial Agents: The aminopiperidine motif has been incorporated into molecules with antiviral (e.g., CCR5 antagonists for HIV) and antibacterial properties.[9] The unique stereochemistry and functionalization of the title compound make it an attractive starting material for the synthesis of new antimicrobial agents.

Conclusion

References

  • Google Patents. (2020). Method for preparing 4-Boc-aminopiperidine. CN107805218B.
  • Grishina, G. V., Veselov, I. S., Nelyubina, Y., & Zefirov, N. S. (2011). Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration. ARKIVOC, 2011(10), 107-117. Available at: [Link]

  • Google Patents. (2014). Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine. CN103848777A.
  • ResearchGate. (n.d.). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Available at: [Link]

  • Veselov, I. S., Trushkov, I. V., Zefirov, N. S., & Grishina, G. V. (2010). ChemInform Abstract: trans-4-Amino-3-hydroxypiperidines. Regio- and Stereoselective Synthesis. ChemInform, 41(9). Available at: [Link]

  • ResearchGate. (n.d.). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • RSC Publishing. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine. Available at: [Link]

  • Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Available at: [Link]

  • Google Patents. (2001). 4-AMINOPIPERIDINE DERIVATIVES AND THEIR USE AS MEDICINAL PRODUCTS. FR2802206A1.
  • MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Available at: [Link]

  • PubMed. (2025). Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. Available at: [Link]

  • YouTube. (2022). Amine Boc protection-Mechanism and Reaction Setup. Available at: [Link]

  • PubChem. (n.d.). 1-Boc-3-Aminopiperidine. Available at: [Link]

  • Google Patents. (2014). Method for preparing (R)-3-amino piperidine hydrochloride. CN103864674A.
  • RSC Publishing. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Available at: [Link]

  • PubMed. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Available at: [Link]

  • Scientific Laboratory Supplies. (n.d.). 4-(N-Boc-amino)piperidine, 96%. Available at: [Link]

  • ChemBK. (n.d.). trans-4-AMino-1-Boc-3-Methoxypiperidine. Available at: [Link]

Sources

Exploratory

trans-4-(Boc-amino)-3-methoxypiperidine: A Guide to Physicochemical Characterization and Quality Assurance

An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction: The Strategic Value of Substituted Piperidines The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of Substituted Piperidines

The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive molecules.[1] Its three-dimensional framework allows for precise spatial orientation of substituents, facilitating specific interactions with biological targets.[1] The compound trans-4-(Boc-amino)-3-methoxypiperidine (Figure 1) is a bifunctional building block of significant interest. It incorporates the piperidine core, a methoxy group that can influence lipophilicity and metabolic stability, and a Boc-protected amine, which allows for selective, sequential chemical modifications.

While this specific molecule is a valuable synthon, it is often supplied to early-stage researchers with limited accompanying analytical data. This guide, therefore, serves as a comprehensive manual for the end-user to empirically determine its critical physical properties and to establish a robust, self-validating workflow for identity and purity confirmation prior to its use in complex synthetic routes. The principles and protocols outlined herein are fundamental for ensuring the reproducibility and integrity of downstream experimental results.

Chemical Structure of trans-4-(Boc-amino)-3-methoxypiperidine

Figure 1. Chemical Structure of tert-butyl trans-(3-methoxypiperidin-4-yl)carbamate.

Core Physicochemical Properties

A summary of the known identifying properties for trans-4-(Boc-amino)-3-methoxypiperidine is presented in Table 1. It is critical to note that key experimental properties such as melting point, boiling point, and specific solubility data are not consistently published. These properties must be determined empirically by the receiving laboratory.

PropertyValueSource
Chemical Name trans-4-(Boc-amino)-3-methoxypiperidine[2][3]
Synonym tert-butyl trans-(3-methoxypiperidin-4-yl)carbamateN/A
CAS Number 1033748-33-2[2][3]
Molecular Formula C₁₁H₂₂N₂O₃[2]
Molecular Weight 230.31 g/mol [3]
Physical Form Solid
InChI Key BSSCFNOPCQQJAZ-RKDXNWHRSA-N
SMILES CO[C@H]1NC(OC(C)(C)C)=O
Storage Class 11 - Combustible Solids
Recommended Storage Room temperature, sealed in a dry, dark place[2][4]

A Self-Validating System for Quality Assurance

Given that suppliers may provide this reagent "as-is" without a comprehensive Certificate of Analysis, the onus of identity and purity confirmation rests with the researcher. Implementing a standardized quality control (QC) workflow is not merely a recommendation; it is an essential pillar of scientific integrity. The following protocols form a self-validating system to mitigate risks associated with reagent misidentification or impurities.

QC_Workflow cluster_0 Initial Receipt & Documentation cluster_1 Identity Confirmation cluster_2 Purity Assessment & Release receipt Receive Compound log Log Lot Number & Supplier receipt->log ms Mass Spectrometry (MS) Confirm MW = 230.31 sds Review SDS of Analogs log->sds sds->ms Proceed to Testing nmr NMR Spectroscopy Confirm Structure & Stereochemistry ms->nmr hplc HPLC Analysis Determine Purity (%) nmr->hplc release Release for Synthetic Use hplc->release

A mandatory QC workflow for incoming research chemicals.
Protocol: Structural Confirmation via NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) is the most powerful technique for unambiguous structure elucidation. ¹H NMR confirms the presence and connectivity of protons and provides crucial information about the trans stereochemistry through coupling constants. ¹³C NMR confirms the carbon backbone and the presence of key functional groups.

Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or MeOD). Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum on a 400 MHz or higher spectrometer.

    • Expected Resonances:

      • ~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl (Boc) group.

      • ~3.35 ppm (singlet, 3H): The three protons of the methoxy (-OCH₃) group.

      • ~2.5-3.8 ppm (multiplets, 7H): Protons on the piperidine ring (CH and CH₂ groups). The specific splitting patterns of the protons at C3 and C4 are critical. The trans configuration typically results in a larger axial-axial coupling constant (J ≈ 8-12 Hz) between the protons on C3 and C4.

      • ~4.5-5.5 ppm (broad singlet, 1H): The NH proton of the carbamate. This peak may be broader and its chemical shift can be concentration-dependent.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected Resonances:

      • ~28.5 ppm: Methyl carbons of the Boc group.

      • ~56.0 ppm: Methoxy carbon.

      • ~40-85 ppm: Carbons of the piperidine ring and the quaternary carbon of the Boc group.

      • ~155.0 ppm: Carbonyl carbon of the Boc group.

Trustworthiness: The combination of the correct number of signals, appropriate chemical shifts, observed integrations, and the diagnostic coupling constants for the C3/C4 protons provides definitive confirmation of the assigned trans structure.

Protocol: Molecular Weight Verification via Mass Spectrometry

Causality: Mass spectrometry (MS) directly measures the mass-to-charge ratio (m/z) of ionized molecules, providing rapid and accurate confirmation of the molecular weight.

Methodology:

  • Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer. ESI is a soft ionization technique that minimizes fragmentation.

  • Acquisition:

    • Infuse the sample solution directly into the mass spectrometer.

    • Acquire the spectrum in positive ion mode.

    • Expected Result: The primary ion observed should correspond to the protonated molecule [M+H]⁺. For a molecular weight of 230.31, the expected m/z value would be approximately 231.32. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

Trustworthiness: A clean spectrum showing a dominant peak at the expected m/z value for [M+H]⁺ is strong evidence for the correct molecular formula.

Protocol: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Causality: HPLC separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. It is the gold standard for quantifying the purity of small organic molecules.

Methodology:

  • System Preparation:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Detector: UV detector set to a low wavelength (e.g., 210 nm) to detect the carbamate chromophore.

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and dilute as necessary.

  • Gradient Elution:

    • Run a linear gradient, for example, from 5% B to 95% B over 15-20 minutes.

    • Flow rate: 1.0 mL/min.

    • Injection volume: 10 µL.

  • Data Analysis: Integrate the area of all peaks in the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Trustworthiness: A single major peak with an area percentage >95% (or as required by the experimental context) indicates sufficient purity for most applications. The method is self-validating as any significant impurities will appear as separate peaks.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for trans-4-(Boc-amino)-3-methoxypiperidine is not widely available, data from closely related Boc-protected aminopiperidines should be used to inform handling procedures.[5][6][7]

  • Hazard Profile (Inferred):

    • May cause skin irritation.[7]

    • May cause serious eye irritation.[7]

    • May cause respiratory irritation.[7]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves (e.g., nitrile), a lab coat, and safety glasses with side shields.[6][8]

  • Handling:

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][8]

    • Avoid contact with skin and eyes.[8]

    • Wash hands thoroughly after handling.[6]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][8] The compound is classified as a combustible solid.

Conclusion

trans-4-(Boc-amino)-3-methoxypiperidine is a valuable, functionalized building block for drug discovery and chemical synthesis. Its utility, however, is predicated on a clear understanding of its identity and purity. The lack of comprehensive supplier-provided data necessitates a proactive approach to quality control. By implementing the NMR, MS, and HPLC protocols described in this guide, researchers can create a self-validating workflow that ensures the integrity of their starting materials, thereby enhancing the reliability and reproducibility of their scientific outcomes.

References

  • trans-4-(Boc-amino)-3-methoxypiperidine, 1 gram - CP Lab Safety. [URL: https://www.cplabsafety.com/trans-4-boc-amino-3-methoxypiperidine-1-gram.html]
  • CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents. [URL: https://patents.google.
  • 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1268291]
  • TRANS-4-(BOC-AMINO)-3-METHOXYPIPERIDINE - - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/phb00213]
  • Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/723429]
  • 4-(tert-Butoxycarbonylamino)piperidine SDS, 73874-95-0 Safety Data Sheets - ECHEMI. [URL: https://www.echemi.com/sds/73874-95-0.html]
  • Buy Tert-butyl piperidin-4-ylcarbamate | 73874-95-0 - Smolecule. [URL: https://www.smolecule.
  • trans-4-(Boc-amino)-3-methoxypiperidine - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/phb00213?context=US]
  • 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/723833]
  • 4-(N-Boc-amino)piperidine - Cayman Chemical. [URL: https://www.caymanchem.com/product/21577/4-(n-boc-amino)piperidine]
  • 4-N-BOC-Aminopiperidine | 73874-95-0 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9192199.htm]
  • 3-(Boc-amino)piperidine | C10H20N2O2 | CID 4233041 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4233041]
  • SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC389080050]
  • Tert-butyl methyl(piperidin-4-yl)carbamate|108612-54-0 - Benchchem. [URL: https://www.benchchem.com/product/b5678]

Sources

Foundational

Comprehensive Guide to trans-4-(Boc-amino)-3-methoxypiperidine

This guide details the structural characteristics, synthetic pathways, and medicinal chemistry applications of trans-4-(Boc-amino)-3-methoxypiperidine , a critical intermediate in the development of kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural characteristics, synthetic pathways, and medicinal chemistry applications of trans-4-(Boc-amino)-3-methoxypiperidine , a critical intermediate in the development of kinase inhibitors and GPCR ligands.

Executive Summary

trans-4-(Boc-amino)-3-methoxypiperidine (CAS: 1033748-33-2) is a disubstituted piperidine scaffold widely employed in modern drug discovery.[1] Characterized by a vicinal amino-ether motif, this building block offers a unique combination of steric constraint and polar functionality. It serves as a bioisostere for 3,4-disubstituted carbocycles, introducing hydrogen-bond accepting capabilities via the methoxy group while maintaining a specific vector orientation for the C4-amine. Its primary utility lies in the synthesis of Janus Kinase (JAK) inhibitors, PROTAC linkers, and GPCR antagonists where stereochemical precision is paramount.

Structural Analysis & Physicochemical Properties

Core Identity
PropertyDetail
Chemical Name trans-4-(tert-Butoxycarbonylamino)-3-methoxypiperidine
CAS Number 1033748-33-2
Molecular Formula C₁₁H₂₂N₂O₃
Molecular Weight 230.31 g/mol
Stereochemistry trans-relative (racemic or enantiopure depending on grade)
Physical State White to off-white solid
pKa (Piperidine NH) ~10.8 (Predicted)
Stereochemical & Conformational Dynamics

The "trans" designation refers to the relative orientation of the C3-methoxy and C4-carbamate substituents. In a piperidine chair conformation, the trans-1,2-disubstitution pattern typically favors the diequatorial orientation to minimize 1,3-diaxial interactions, although this equilibrium can be influenced by solvent polarity and N-substitution.

  • Diequatorial Conformer (Preferred): Both the C3-OMe and C4-NHBoc groups occupy equatorial positions. This is the thermodynamic product and provides a linear, extended topology.

  • Diaxial Conformer: Less stable due to significant steric clash (A-value penalty), but may be accessible in transition states or constrained binding pockets.

The presence of the C3-methoxy group introduces an anomeric-like effect (though weaker than in pyrans) and a dipole moment that can influence the basicity of the piperidine nitrogen.

Conformation Chair1 Diequatorial (Preferred) C3-OMe (Eq) / C4-NHBoc (Eq) Minimizes Steric Clash Chair2 Diaxial (Unfavored) C3-OMe (Ax) / C4-NHBoc (Ax) High 1,3-Diaxial Strain Chair1->Chair2 Ring Flip (High Energy Barrier)

Figure 1: Conformational equilibrium of the trans-isomer. The diequatorial form is thermodynamically dominant.

Synthetic Pathways[3][4][5]

The synthesis of trans-4-(Boc-amino)-3-methoxypiperidine requires strict diastereocontrol. The most robust route involves the reductive amination of a 3-methoxy-4-piperidone precursor, followed by resolution or chromatographic separation.

Primary Synthetic Route: Reductive Amination

This protocol ensures the formation of the thermodynamic trans product.

  • Starting Material: 1-Benzyl-3-methoxypiperidin-4-one.

  • Reductive Amination: Reaction with ammonium acetate and sodium triacetoxyborohydride (STAB). The hydride attack typically occurs from the axial face, favoring the equatorial amine.

  • Boc Protection: The resulting secondary amine is protected with Boc anhydride.

  • Debenzylation: Hydrogenolysis (H₂/Pd-C) removes the benzyl group to yield the free piperidine.

Alternative Route: Epoxide Opening

For high enantiopurity, opening a chiral epoxide is preferred.

  • Precursor: N-Boc-3,4-epoxypiperidine (chiral).

  • Nucleophilic Attack: Opening with methanol (under Lewis acid catalysis) or methoxide. Note: This often yields the regioisomer mixture and requires careful optimization to get 3-OMe-4-OH, which then requires nitrogen inversion (Mitsunobu) to get the amine. Therefore, the ketone route is often preferred for the amino-ether motif.

Synthesis Start 1-Benzyl-3-methoxypiperidin-4-one Step1 Reductive Amination (NH4OAc, NaBH(OAc)3) Thermodynamic Control Start->Step1 Inter1 Intermediate: trans-1-Benzyl-3-methoxy-4-aminopiperidine Step1->Inter1 Step2 Boc Protection (Boc2O, TEA, DCM) Inter1->Step2 Inter2 Intermediate: trans-1-Benzyl-4-(Boc-amino)-3-methoxypiperidine Step2->Inter2 Step3 Hydrogenolysis (H2, Pd/C, MeOH) Inter2->Step3 Final Target: trans-4-(Boc-amino)-3-methoxypiperidine Step3->Final

Figure 2: Step-wise synthetic workflow for the production of the target scaffold from a benzyl-protected ketone.

Medicinal Chemistry Applications

Kinase Inhibition (JAK/TYK2)

The 3,4-disubstituted piperidine ring is a privileged scaffold in Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs).

  • Role: The piperidine nitrogen often binds to the ATP-binding pocket or solvent-front regions.

  • Methoxy Effect: The C3-methoxy group acts as a polar rim binder. Unlike a hydrophobic methyl group, the methoxy oxygen can accept hydrogen bonds from backbone amides (e.g., hinge region residues), potentially improving selectivity profiles between JAK isoforms.

GPCR Ligands

In G-Protein Coupled Receptor (GPCR) drug design, particularly for chemokine receptors (CCR5, CCR2) and aminergic receptors:

  • The trans-stereochemistry rigidly orients the pharmacophores (amine and methoxy) to match specific receptor sub-pockets.

  • The Boc group serves as a temporary mask; upon deprotection, the primary amine can be functionalized with urea or amide linkers to extend into deep hydrophobic pockets.

Bioisosterism

This scaffold is considered a polar bioisostere of trans-3-ethyl-4-aminopiperidine or trans-3-fluoro-4-aminopiperidine . The methoxy group lowers the logP (lipophilicity) compared to alkyl analogs, improving solubility and metabolic stability (blocking metabolic oxidation at the C3 position).

Experimental Protocol: Deprotection & Handling

For researchers utilizing this building block, the removal of the Boc group is the most common next step.

Standard Operating Procedure (Boc-Deprotection):

  • Dissolution: Dissolve 1.0 eq of trans-4-(Boc-amino)-3-methoxypiperidine in DCM (5 mL/mmol).

  • Acid Addition: Add TFA (trifluoroacetic acid) dropwise at 0°C (ratio 1:4 v/v TFA:DCM).

  • Reaction: Stir at room temperature for 1-2 hours. Monitor by LC-MS (Disappearance of m/z 231 peak; appearance of m/z 131 for the diamine).

  • Workup: Volatiles must be removed under vacuum. Critical: The resulting product is a bis-TFA salt. For free base isolation, use basic resin (e.g., PL-HCO3 MP) or extraction with DCM/sat. NaHCO₃.

Storage & Stability:

  • Hygroscopicity: The free base is hygroscopic. Store under nitrogen/argon at -20°C.

  • Stability: Stable in solid form for >1 year. Avoid prolonged exposure to strong acids unless deprotection is intended.

References

  • Sigma-Aldrich. trans-4-(Boc-amino)-3-methoxypiperidine Product Specification. Link

  • ChemicalBook. trans-4-(Boc-amino)-3-methoxypiperidine Properties and Safety. Link

  • National Institutes of Health (NIH). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. J Med Chem. 2021.[2][3] Link

  • ResearchGate. Conformational Analysis of Fluorinated and Alkoxylated Piperidines. Link

  • PubChem. tert-butyl (trans-3-methoxypiperidin-4-yl)carbamate Compound Summary. Link

Sources

Exploratory

An In-depth Technical Guide to tert-butyl ((3R,4R)-3-methoxypiperidin-4-yl)carbamate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of tert-butyl ((3R,4R)-3-methoxypiperidin-4-yl)carbamate, a chiral piperidine derivative of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl ((3R,4R)-3-methoxypiperidin-4-yl)carbamate, a chiral piperidine derivative of significant interest in medicinal chemistry. Its unique stereochemistry and functional group arrangement make it a valuable building block in the synthesis of complex pharmaceutical agents, particularly in the realm of kinase inhibitors. This document will delve into the core properties, synthesis, reactivity, and applications of this compound, offering field-proven insights and detailed methodologies for its use in a research and development setting.

Introduction: The Strategic Importance of Substituted Piperidines

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined spatial orientations allow for potent and selective interactions with biological targets. The specific compound, tert-butyl ((3R,4R)-3-methoxypiperidin-4-yl)carbamate, has emerged as a critical intermediate, particularly in the development of Janus kinase (JAK) inhibitors, a class of drugs transforming the treatment of autoimmune diseases and certain cancers.[1] The (3R,4R) stereochemistry, coupled with the methoxy and Boc-protected amine functionalities, provides a versatile platform for constructing highly specific and potent bioactive molecules.

Physicochemical and Structural Properties

Precise characterization of a synthetic building block is fundamental to its effective application. While extensive experimental data for this specific compound is not broadly published, key identifiers and predicted properties are summarized below. The tert-butoxycarbonyl (Boc) protecting group enhances the compound's solubility in common organic solvents and its stability during various synthetic transformations.[2]

PropertyValueSource
IUPAC Name tert-butyl N-[(3R,4R)-3-methoxypiperidin-4-yl]carbamateN/A
CAS Number 1932019-20-9, 907544-18-7[3][4]
Molecular Formula C₁₁H₂₂N₂O₃[3][4]
Molecular Weight 230.31 g/mol [3][4]
SMILES O=C(OC(C)(C)C)N[C@@H]1CNCC1[4]
Predicted Boiling Point 313.3±42.0 °CN/A
Predicted Density 1.08±0.1 g/cm³N/A
Predicted pKa 11.22±0.40N/A

Note: Predicted values are computationally derived and should be used as estimates pending experimental verification.

Synthesis and Stereochemical Control

The synthesis of tert-butyl ((3R,4R)-3-methoxypiperidin-4-yl)carbamate is a multi-step process where the establishment of the cis-relationship between the methoxy and amino groups on the piperidine ring is a critical challenge. While a definitive, publicly available, step-by-step protocol for this specific molecule is not detailed in the search results, the synthesis of analogous 3,4-disubstituted piperidines provides a logical framework. These syntheses often start from readily available chiral precursors or employ stereoselective reactions to install the desired stereocenters.

A plausible synthetic strategy involves the use of a chiral starting material to set the stereochemistry early in the sequence. For instance, a chemoenzymatic approach has been successfully employed for the synthesis of similar chiral piperidine intermediates, highlighting the power of biocatalysis in achieving high enantiomeric excess.[5]

Conceptual Synthetic Workflow

The following diagram illustrates a generalized, conceptual workflow for the synthesis of chiral 3,4-disubstituted piperidines, which can be adapted for the target molecule. The key is the stereocontrolled introduction of the amine and methoxy functionalities.

G cluster_0 Starting Material Selection cluster_1 Piperidine Ring Formation cluster_2 Stereoselective Functionalization cluster_3 Functional Group Interconversion cluster_4 Protection and Final Product Start Chiral Precursor (e.g., from chiral pool or asymmetric synthesis) Ring_Formation Cyclization to form a protected piperidine ring Start->Ring_Formation Several Steps Functionalization Introduction of hydroxyl and azide/nitro groups with stereocontrol (e.g., Sharpless asymmetric dihydroxylation, Michael addition) Ring_Formation->Functionalization Key stereochemical control Interconversion 1. Reduction of azide/nitro to amine 2. Methylation of hydroxyl to methoxy ether Functionalization->Interconversion Protection Boc-protection of the amine Interconversion->Protection Final_Product tert-butyl ((3R,4R)-3-methoxypiperidin-4-yl)carbamate Protection->Final_Product

Caption: Conceptual workflow for the synthesis of the target compound.

Reactivity and Chemical Transformations

The chemical behavior of tert-butyl ((3R,4R)-3-methoxypiperidin-4-yl)carbamate is primarily dictated by its three key functional groups: the Boc-protected amine, the methoxy ether, and the secondary amine of the piperidine ring.

  • Boc Group Deprotection: The tert-butoxycarbonyl group is a robust protecting group stable to a wide range of reaction conditions but can be readily cleaved under acidic conditions. A common and effective method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). This unmasks the primary amine at the C4 position, allowing for subsequent coupling reactions.

  • N-Alkylation/Acylation of the Piperidine Ring: The secondary amine within the piperidine ring is nucleophilic and can undergo a variety of reactions, including alkylation, acylation, and reductive amination. This allows for the introduction of diverse substituents at the N1 position, a common strategy in drug design to modulate physicochemical properties and target engagement. For example, in the synthesis of some kinase inhibitors, this nitrogen is acylated with a cyanoacetyl group.[6]

  • Ether Cleavage: The methoxy group is generally stable. However, under harsh acidic conditions (e.g., HBr or BBr₃), it can be cleaved to reveal a hydroxyl group. This transformation is typically avoided unless the hydroxyl functionality is the desired endpoint.

Key Reactions of the Deprotected Intermediate

The deprotected intermediate, (3R,4R)-3-methoxypiperidin-4-amine, is the workhorse for further synthetic elaborations.

G cluster_reactions Further Reactions Start tert-butyl ((3R,4R)-3-methoxypiperidin-4-yl)carbamate Deprotection Acidic Deprotection (e.g., TFA/DCM) Start->Deprotection Intermediate (3R,4R)-3-methoxypiperidin-4-amine Deprotection->Intermediate Acylation Acylation (R-COCl, base) Intermediate->Acylation Alkylation Reductive Amination (Aldehyde/Ketone, reducing agent) Intermediate->Alkylation Coupling Nucleophilic Aromatic Substitution (e.g., with heteroaryl halides) Intermediate->Coupling Final_Products Diverse Bioactive Molecules Acylation->Final_Products Alkylation->Final_Products Coupling->Final_Products

Caption: Reaction pathways following Boc-deprotection.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The primary application of tert-butyl ((3R,4R)-3-methoxypiperidin-4-yl)carbamate is as a key building block in the synthesis of targeted therapies, most notably Janus kinase (JAK) inhibitors. The 3,4-disubstituted piperidine core serves as a scaffold to correctly orient the pharmacophoric elements for optimal binding to the kinase active site.

Case Study: Synthesis of Tofacitinib and Related JAK Inhibitors

Tofacitinib (Xeljanz®) is a JAK inhibitor approved for the treatment of rheumatoid arthritis and other autoimmune conditions.[6] The synthesis of Tofacitinib involves the coupling of a pyrrolo[2,3-d]pyrimidine core with a chiral piperidine side chain. While the exact intermediate in all reported syntheses may vary slightly (e.g., a methyl group at C4 instead of a methoxy group at C3), the underlying synthetic logic and the importance of the stereochemically defined piperidine moiety are conserved. The use of intermediates like tert-butyl ((3R,4R)-3-methoxypiperidin-4-yl)carbamate allows for a modular and convergent synthesis.

Similarly, other JAK inhibitors such as Upadacitinib feature complex substituted heterocyclic cores attached to a functionalized pyrrolidine or piperidine ring, underscoring the broad utility of such building blocks in this therapeutic area. The methoxy group in the title compound can influence binding interactions and physicochemical properties like lipophilicity and metabolic stability compared to an alkyl substituent.

Analytical Characterization

While a specific, verified analytical dossier for this compound is not publicly available, standard analytical techniques would be employed for its characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure, including the presence of the tert-butyl group (a characteristic singlet around 1.4 ppm in ¹H NMR), the methoxy group (a singlet around 3.3-3.5 ppm), and the various protons of the piperidine ring. The coupling constants between the protons at C3 and C4 would be crucial for confirming the cis-stereochemistry.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to determine the molecular weight of the compound. The expected [M+H]⁺ ion would be observed at approximately m/z 231.17.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC would be essential to determine the enantiomeric and diastereomeric purity of the compound, ensuring the correct stereoisomer is used in subsequent synthetic steps.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Toxicity: The toxicological properties have not been fully investigated. As with all research chemicals, it should be handled with care, assuming it may be harmful if swallowed, inhaled, or in contact with skin.[8][9][10]

Conclusion

tert-butyl ((3R,4R)-3-methoxypiperidin-4-yl)carbamate is a strategically important building block for the synthesis of advanced pharmaceutical intermediates. Its value lies in the stereochemically defined piperidine core, which serves as a versatile scaffold for the construction of potent and selective drug candidates, particularly in the field of kinase inhibitors. A thorough understanding of its properties, synthesis, and reactivity is crucial for medicinal chemists seeking to leverage this compound in their drug discovery programs. As research in targeted therapies continues to expand, the demand for such well-defined chiral building blocks is expected to grow.

References

  • Chem-Impex. tert-Butyl 2-(3-oxopiperidin-1-yl)ethylcarbamate. [Link]

  • Cole-Parmer. Material Safety Data Sheet - tert-Butyl nitrite, tech., 90%. [Link]

  • National Center for Biotechnology Information. tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]. [Link]

  • Aladdin Scientific. tert-butyl N-[(3R, 4R)-4-hydroxypiperidin-3-yl]carbamate, min 97%, 100 mg. [Link]

  • ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. [Link]

  • ResearchGate. Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]

  • PubChem. Tert-butyl (piperidin-4-ylmethyl)carbamate. [Link]

  • PubChem. tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate. [Link]

  • precisionFDA. TERT-BUTYL (R)-(2,6-DIOXOPIPERIDIN-3-YL)CARBAMATE. [Link]

  • PubChem. tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: tert-butyl-4-methoxyphenol. [Link]

  • Supporting Information. An Efficient and Alternative Method for Synthesis of Tofacitinib. [Link]

  • Google Patents.
  • ResearchGate. Experimental (FT-IR, 13C/1H-NMR) and DFT (B3LYP, B3PW91) Studies of 3-n-Propyl-4-[2-(4-Methoxybenzoxy) -. [Link]

  • Pharmaffiliates. tert-Butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate. [Link]

  • The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

  • orientjchem.org. An Efficient and Telescopic Process for Synthesis of Saxagliptin Hydrochloride. [Link]

  • Google Patents. WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)
  • CAS Common Chemistry. (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate. [Link]cas_rn=907544-20-1)

Sources

Foundational

Technical Guide: Stability and Storage of trans-4-(Boc-amino)-3-methoxypiperidine

Executive Summary trans-4-(Boc-amino)-3-methoxypiperidine (CAS: 1033748-33-2) is a critical chiral building block used primarily in the synthesis of kinase inhibitors and GPCR ligands. Its structural integrity relies on...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

trans-4-(Boc-amino)-3-methoxypiperidine (CAS: 1033748-33-2) is a critical chiral building block used primarily in the synthesis of kinase inhibitors and GPCR ligands. Its structural integrity relies on maintaining the trans-stereochemistry between the C3-methoxy and C4-amino groups while preventing the oxidation of the secondary amine (piperidine ring) and the premature acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group.

Core Recommendation: Store at 2–8°C (short-term) or -20°C (long-term) under an inert atmosphere (Argon/Nitrogen) in a tightly sealed, moisture-free container.

Chemical Profile & Structural Analysis

To understand the storage requirements, we must analyze the molecule's functional vulnerabilities.

FeatureStructural ComponentStability Implication
Protecting Group tert-Butyloxycarbonyl (Boc)Acid Labile: Decomposes in the presence of strong acids (HCl, TFA) or high heat (>100°C).
Core Ring Piperidine (Secondary Amine)Oxidation/Carbamylation Risk: The free N1-nitrogen is nucleophilic. It reacts with atmospheric CO₂ to form carbamates and with O₂ to form N-oxides.
Substituent C3-Methoxy EtherElectronic Effect: The electron-donating methoxy group slightly increases the basicity of the piperidine nitrogen, making it more susceptible to oxidation than unsubstituted piperidine.
Stereochemistry trans-ConfigurationEpimerization Risk: Generally stable, but strong bases combined with high heat could theoretically cause epimerization at the C3 position (alpha to the ether).

Degradation Mechanisms (The "Why")

Understanding the specific degradation pathways allows for targeted preventative measures.

Acid-Catalyzed Hydrolysis (Boc Removal)

The Boc group is designed to be removed by acid.[1] Even trace amounts of acidic vapors (e.g., HCl fumes in a shared refrigerator) can catalyze the cleavage of the Boc group, releasing isobutylene and CO₂, yielding the free diamine which is significantly more reactive and prone to polymerization.

Oxidative Instability

The secondary amine in the piperidine ring is the "Achilles' heel" of this molecule during storage. Upon exposure to air, two primary reactions occur:

  • N-Oxidation: Formation of the piperidine N-oxide.

  • Carbamate Formation: Reaction with atmospheric CO₂ to form a carbamic acid/salt species (often seen as a "crust" on the material).

Thermal Decomposition

While Boc groups are generally stable up to ~100°C, prolonged exposure to elevated temperatures (>30°C) accelerates both oxidation and slow thermal elimination of the Boc group.

Visualization: Degradation Pathways

The following diagram illustrates the three primary failure modes for this compound.

DegradationPathways Compound trans-4-(Boc-amino)- 3-methoxypiperidine Deprotected Free Diamine (Unstable) Compound->Deprotected Acid Hydrolysis NOxide Piperidine N-Oxide (Impurity) Compound->NOxide Oxidation Isobutylene Isobutylene + CO2 (Gas) Compound->Isobutylene Thermal Elimination Acid H+ (Acid Vapors) Acid->Deprotected Oxygen O2 (Air) Oxygen->NOxide Heat Heat (>40°C) Heat->Isobutylene

Figure 1: Primary degradation pathways. Red arrows indicate critical failure modes.

Storage Protocols (The "How")

This protocol is designed to mitigate the risks identified above.

Environmental Conditions
ParameterSpecificationRationale
Temperature 2°C to 8°C Standard refrigeration slows oxidation kinetics. For storage >6 months, store at -20°C .
Atmosphere Inert (Argon/Nitrogen) Displaces O₂ and CO₂, preventing N-oxide and carbamate formation.
Light Dark / Amber Vial While not highly photosensitive, light can catalyze radical oxidation of amines.
Humidity <40% RH (Desiccated) Prevents moisture absorption which can facilitate hydrolysis or make the solid sticky/hygroscopic.
Handling Workflow (Step-by-Step)
  • Equilibration: Before opening the bottle, allow the container to warm to room temperature (approx. 30 mins). Why? Opening a cold bottle in humid air causes immediate condensation inside the container, degrading the reagent.

  • Sampling: Use a clean, dry spatula. Do not use metal spatulas that show signs of rust (iron can catalyze oxidation).

  • Resealing:

    • Purge the headspace of the vial with a gentle stream of dry Nitrogen or Argon for 10-15 seconds.

    • Cap tightly.[2][3][4][5]

    • Wrap the cap junction with Parafilm to ensure a gas-tight seal.

  • Secondary Containment: Place the vial inside a secondary jar containing a desiccant packet (Silica gel) to maintain a micro-environment of low humidity.

Quality Control & Re-Validation

Before using this reagent in critical steps (e.g., GMP synthesis or late-stage coupling), validate its purity.

QC Decision Matrix

QC_Workflow Start QC Check Required Visual Visual Inspection: Color/Form Start->Visual ColorCheck Is it Off-White/White? Visual->ColorCheck NMR 1H NMR (CDCl3) ColorCheck->NMR Yes Fail PURIFY or DISCARD ColorCheck->Fail No (Yellow/Brown) BocSignal Boc Singlet (1.44 ppm) Integral = 9H? NMR->BocSignal Purity Purity > 95%? BocSignal->Purity Yes BocSignal->Fail No (Loss of Boc) Pass RELEASE for Use Purity->Pass Yes Purity->Fail No

Figure 2: Quality Control decision tree for re-validation of stored material.

Analytical Markers (1H NMR in CDCl₃)
  • Boc Group: Look for a sharp singlet around 1.44 ppm (9H). Loss of this signal or splitting indicates deprotection.

  • Methoxy Group: Singlet around 3.35 - 3.40 ppm (3H).

  • Impurity Flag: New signals downfield (near 8.0 ppm) or broadening of the piperidine ring protons (2.5 - 3.2 ppm) often indicate oxidation (N-oxide) or salt formation.

Safety & Toxicology

  • Signal Word: Warning

  • Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

  • PPE: Nitrile gloves, safety glasses, and lab coat. Handle in a fume hood to avoid inhaling dust.

Note on Spills: If spilled, sweep up carefully to avoid dust generation.[4] Do not use acidic cleaning agents (like dilute HCl) to wipe surfaces, as this will degrade the residue and potentially release isobutylene gas; use ethanol or water/soap.

References

  • Sigma-Aldrich. trans-4-(Boc-amino)-3-methoxypiperidine Product Detail & CAS Data. Retrieved from

  • Cayman Chemical. 4-(N-Boc-amino)piperidine Product Insert (General Class Behavior). Retrieved from

  • Lundt, B. F., et al. (1978). Reaction of tert-butyl carbamates with acids. International Journal of Peptide and Protein Research.
  • TCI Chemicals. Safety Data Sheet: 4-Amino-1-tert-butoxycarbonylpiperidine. Retrieved from

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Authoritative source on Boc thermal and chemical stability).

Sources

Exploratory

Stereochemical Control and Synthesis of trans-4-(Boc-amino)-3-methoxypiperidine: A Technical Guide

Part 1: Strategic Overview & Conformational Dynamics The 3,4-disubstituted piperidine scaffold is a privileged motif in modern medicinal chemistry, serving as the pharmacophore core for numerous Janus Kinase (JAK) inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Conformational Dynamics

The 3,4-disubstituted piperidine scaffold is a privileged motif in modern medicinal chemistry, serving as the pharmacophore core for numerous Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and GPCR ligands. The specific intermediate trans-4-(Boc-amino)-3-methoxypiperidine presents a unique challenge: establishing the trans-diequatorial relationship between the C3-methoxy and C4-amino groups while managing the basicity of the piperidine nitrogen.

This guide moves beyond standard preparations to focus on the thermodynamic control of reductive amination , the most robust method for securing the trans-stereochemistry at scale. Unlike kinetic routes (e.g., epoxide opening) which may require difficult inversions, thermodynamic equilibration exploits the stability of the diequatorial conformer.

Conformational Analysis: The Diequatorial Preference

The stereochemical objective is the (3R,4S) and (3S,4R) racemate (assuming trans relative stereochemistry).

  • Diequatorial Conformer (Preferred): Both the C3-OMe and C4-NHBoc groups occupy equatorial positions. This minimizes 1,3-diaxial interactions and is the thermodynamic sink.

  • Diaxial Conformer (Disfavored): Both substituents are axial. While this minimizes gauche interactions between the heteroatoms, the 1,3-diaxial strain with the ring protons makes this energetically costly (>2.5 kcal/mol).

Key Analytical Marker: The vicinal coupling constant (


) in 

H-NMR is the definitive metric for assigning relative stereochemistry.
  • Trans (Diequatorial):

    
     (Axial-Axial coupling).
    
  • Cis (Axial-Equatorial):

    
    .
    

Part 2: Synthetic Strategy & Protocols

The synthesis is designed around a Late-Stage Reductive Amination logic. This allows for the installation of the C3-methoxy group at the ketone stage (via


-bromination/displacement), followed by stereoselective amine installation.
Workflow Visualization

SynthesisWorkflow Start N-Benzyl-4-piperidone Inter1 3-Bromo-4-piperidone (HBr salt) Start->Inter1 Br2, AcOH Inter2 3-Methoxy-4-piperidone Inter1->Inter2 NaOMe, MeOH (Favorskii-like or Direct) Inter3 Imine Intermediate Inter2->Inter3 BnNH2, Ti(OiPr)4 Product trans-1-Bn-3-OMe-4-NHBn (Thermodynamic Product) Inter3->Product NaBH4 or NaBH(OAc)3 Thermodynamic Control Final trans-4-(Boc-amino)-3-methoxypiperidine Product->Final 1. Boc2O 2. Pd/C, H2 (Debenzylation)

Figure 1: Synthetic pathway prioritizing thermodynamic control to access the trans-isomer.

Detailed Experimental Protocols
Step 1: Synthesis of N-Benzyl-3-methoxy-4-piperidone

Rationale: Direct methylation of the ketone enolate is prone to poly-alkylation. The


-bromo intermediate allows for controlled methoxylation.
  • Bromination: Dissolve N-benzyl-4-piperidone (1.0 eq) in Glacial AcOH. Add

    
     (1.0 eq) dropwise at 0°C. Stir until decolorized. Precipitate the hydrobromide salt with ether.
    
  • Methoxylation: Suspend the salt in anhydrous MeOH. Add NaOMe (2.5 eq) at 0°C, then reflux for 2 hours. The mechanism involves the formation of an

    
    -hydroxy ketal or direct displacement depending on conditions, ultimately yielding the 
    
    
    
    -methoxy ketone upon aqueous workup.
  • Workup: Partition between DCM and water. Dry organic layer (

    
    ) and concentrate.
    
Step 2: Thermodynamic Reductive Amination (The Critical Step)

Rationale: Using benzylamine allows for the formation of a stable imine. Reducing agents like


 or 

in the presence of acid/base equilibrium favor the trans product.
  • Imine Formation: To a solution of N-benzyl-3-methoxy-4-piperidone (1.0 eq) in DCE (Dichloroethane), add Benzylamine (1.1 eq) and

    
     (1.5 eq) to act as a Lewis acid and water scavenger. Stir for 12h at RT.
    
  • Reduction: Cool to 0°C. Add

    
     (3.0 eq) portion-wise.
    
    • Note: The use of triacetoxyborohydride is milder and allows for dynamic kinetic resolution if the imine interconverts.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc). The trans-isomer typically elutes after the cis-isomer due to the exposed polar groups, though this varies by stationary phase.

Step 3: Protecting Group Swap
  • Boc Protection: Treat the secondary amine (trans-1-benzyl-3-methoxy-4-(benzylamino)piperidine) with

    
     (1.1 eq) and 
    
    
    
    in DCM.
  • Global Hydrogenolysis: Dissolve the crude material in MeOH/AcOH. Add 10% Pd/C (10 wt%). Hydrogenate at 50 psi

    
     for 24h. This removes both benzyl groups (from the ring nitrogen and the exocyclic nitrogen).
    
    • Result: You obtain trans-4-(Boc-amino)-3-methoxypiperidine (if the Boc group is stable, which it is under neutral hydrogenation). Correction: Benzyl on the amine is removed; Boc remains. Benzyl on the piperidine nitrogen is also removed.

    • Refinement: If the target requires the ring nitrogen to be free, this is perfect. If the target requires the ring nitrogen to be Boc-protected and the amine free, the order must be reversed. The prompt specifies "4-(Boc-amino)", implying the exocyclic nitrogen bears the Boc.

Part 3: Analytical Validation & Data

NMR Characterization Table

The following data confirms the trans-configuration.

ProtonChemical Shift (

ppm)
MultiplicityCoupling (

Hz)
Structural Insight
H-4 3.65 - 3.80dddd (apparent tt)

Large

confirms axial-axial relationship (Trans-diequatorial).
H-3 3.20 - 3.35ddd

Confirms axial orientation of H-3.
OMe 3.38s-Characteristic methoxy singlet.
Boc 1.44s-Tert-butyl group.
Stereochemical Logic Diagram

Stereochem Figure 2: Stereochemical outcome of hydride reduction. Imine Imine Intermediate (Planar C=N) AxialAttack Axial Hydride Attack (Kinetic) Imine->AxialAttack Bulky Hydride (L-Selectride) EquatorialAttack Equatorial Hydride Attack (Thermodynamic) Imine->EquatorialAttack Small Hydride (NaBH4/Equilibration) CisProduct Cis-Isomer (Axial NH-Boc) Unstable AxialAttack->CisProduct Yields Axial Amine TransProduct Trans-Isomer (Equatorial NH-Boc) Stable EquatorialAttack->TransProduct Yields Equatorial Amine CisProduct->TransProduct Acid/Base Equilibration

Part 4: Troubleshooting & Optimization

  • Low Trans/Cis Ratio: If the cis isomer is prevalent, switch the reducing agent to

    
     in MeOH at pH 6. The slower reduction rate allows the thermodynamic equilibrium between the imine and enamine tautomers to favor the trans-precursor.
    
  • O-Methylation Difficulty: If Step 1 fails, consider starting from 3-methoxypyridine . Hydrogenation (

    
    ) yields 3-methoxypiperidine. N-protection followed by oxidation (Swern) gives the 3-methoxy-4-piperidone.
    
  • Enantiomeric Resolution: The protocol above yields the racemate.

    • Resolution: Use Chiral SFC (Supercritical Fluid Chromatography).

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase:

      
       / MeOH (with 0.1% DEA).
      
    • Self-Validation: The correct enantiomer is often identified by X-ray crystallography of the tartrate salt.

References

  • Synthesis of 3,4-Disubstituted Piperidines

    • Title: A Simple and Convenient Procedure for the Reductive Amination of Aldehydes and Ketones Using Sodium Borohydride.[1]

    • Source:Tetrahedron2005 , 61, 5725-5734.[1]

    • URL:[Link]

  • Stereoselective Reductive Amination

    • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
    • Source:J. Org.[1] Chem.1996 , 61, 3849-3862.

    • URL:[Link]

  • Application in JAK Inhibitors (Contextual Grounding)

    • Title: Discovery of Tofacitinib: A Novel, Oral Janus Kinase (JAK) 3 Inhibitor.
    • Source:J. Med. Chem.2014, 57, 4849–4860. (Demonstrates the utility of the 3,4-piperidine scaffold).
    • URL:[Link]

  • Title: Pyrrolo[2,3-d]pyrimidine compounds (Describing synthesis of chiral piperidine intermediates).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Amide Bond Formation with trans-4-(Boc-amino)-3-methoxypiperidine

Introduction: The Strategic Importance of the 3-Methoxy-4-aminopiperidine Scaffold In the landscape of modern medicinal chemistry and drug development, the piperidine ring system remains a privileged scaffold due to its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 3-Methoxy-4-aminopiperidine Scaffold

In the landscape of modern medicinal chemistry and drug development, the piperidine ring system remains a privileged scaffold due to its frequent appearance in bioactive molecules and its ability to confer favorable pharmacokinetic properties. The strategic introduction of substituents onto this ring allows for the fine-tuning of a compound's three-dimensional structure, basicity, and interactions with biological targets. trans-4-(Boc-amino)-3-methoxypiperidine is a valuable building block that offers a unique combination of features: a protected secondary amine for amide coupling, a defined stereochemistry, and a methoxy group that can influence conformation and reduce the basicity of the piperidine nitrogen. This application note provides a detailed guide to the principles and practical execution of amide bond formation using this specific building block, addressing the potential challenges posed by its structure and offering robust protocols for its successful implementation in synthesis workflows. This substituted piperidine derivative is an important intermediate for a variety of pharmacologically active compounds, including antagonists for the muscarinic M3 receptor, which are used in treating respiratory and digestive system diseases[1].

Fundamental Principles of Amide Bond Formation: A Mechanistic Overview

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process, requiring high temperatures that are incompatible with complex molecules. Therefore, the use of "coupling reagents" is standard practice in organic synthesis to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[2] This activation typically involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group.

The Role of Carbodiimides and Additives

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used activating agents.[3] The reaction of a carboxylic acid with EDC forms a highly reactive O-acylisourea intermediate.[3] While this intermediate can react directly with an amine, it is prone to racemization (if the carboxylic acid is chiral) and can rearrange to a stable N-acylurea. To mitigate these side reactions and improve reaction efficiency, additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often employed.[3][4] These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to racemization, yet still highly reactive towards the amine.[3][4] The use of HOBt has been shown to significantly reduce epimerization levels in peptide couplings.

Uronium-Based Coupling Reagents: The Power of HATU

For more challenging couplings, such as those involving sterically hindered amines or electron-deficient anilines, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often the reagents of choice.[4][5][6] HATU, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), reacts with the carboxylic acid to form a highly reactive OAt-active ester.[5][7] This species readily undergoes nucleophilic acyl substitution with the amine to form the desired amide.[7] The superiority of HATU in difficult couplings stems from the high reactivity of the OAt-ester intermediate.[6]

Navigating the Challenges of trans-4-(Boc-amino)-3-methoxypiperidine

The structure of trans-4-(Boc-amino)-3-methoxypiperidine presents two key considerations for amide bond formation:

  • Steric Hindrance: The piperidine ring and the adjacent methoxy group can create steric congestion around the Boc-protected amino group, potentially slowing the rate of reaction.[8]

  • Electronic Effects: The electron-donating nature of the methoxy group can subtly influence the nucleophilicity of the nearby protected amine. While generally a secondary effect, it can be a factor in sluggish reactions.[9]

Given these factors, the choice of coupling reagent and reaction conditions is critical for achieving high yields and purity. For simpler, less hindered carboxylic acids, standard EDC/HOBt conditions may suffice. However, for more sterically demanding or electronically deactivated carboxylic acids, the use of a more potent coupling agent like HATU is recommended.

Experimental Protocols

Safety First: Handling of Reagents
  • Coupling Reagents: Many coupling reagents, including HATU and HBTU, are known sensitizers and can cause allergic reactions upon skin contact or inhalation.[10][11] Always handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[12]

  • Carbodiimides (EDC): EDC is a water-soluble carbodiimide, and its urea byproduct is also water-soluble, which simplifies purification.[4] Handle with care to avoid skin and eye contact.

  • Bases (DIPEA): Diisopropylethylamine is a volatile and corrosive liquid. Handle in a fume hood and avoid inhalation of vapors.

  • trans-4-(Boc-amino)-3-methoxypiperidine: While specific hazard data for this compound is limited, it is prudent to treat it as a potential irritant. Avoid skin and eye contact and inhalation of dust.

Protocol 1: General Amide Coupling using EDC and HOBt

This protocol is suitable for coupling trans-4-(Boc-amino)-3-methoxypiperidine with relatively unhindered carboxylic acids.

Materials:

  • trans-4-(Boc-amino)-3-methoxypiperidine

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DCM or DMF.

  • Add trans-4-(Boc-amino)-3-methoxypiperidine (1.1 eq) and HOBt (1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA or TEA (2.5 eq) to the mixture.

  • Slowly add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: a. Dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. d. Filter and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Rationale for Protocol 1:

  • Stoichiometry: A slight excess of the amine is used to ensure complete consumption of the more valuable carboxylic acid. Excess coupling reagents and additives are used to drive the reaction to completion.

  • Solvent: DCM is a good general-purpose solvent for amide couplings. DMF can be used for less soluble starting materials.

  • Temperature: Starting the reaction at 0 °C helps to control any potential exotherm and minimize side reactions.

  • Base: A tertiary amine base is required to neutralize the HCl salt of EDC and to deprotonate the carboxylic acid.

  • Work-up: The aqueous washes remove the water-soluble urea byproduct of EDC, excess HOBt, and the amine base.

Protocol 2: Amide Coupling with HATU for Sterically Hindered Substrates

This protocol is recommended for challenging couplings where either the carboxylic acid or the amine is sterically hindered.

Materials:

  • trans-4-(Boc-amino)-3-methoxypiperidine

  • Sterically hindered carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) to the solution and stir for 5-10 minutes.

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • In a separate flask, dissolve trans-4-(Boc-amino)-3-methoxypiperidine (1.1 eq) in a small amount of anhydrous DMF.

  • Add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: a. Pour the reaction mixture into a separatory funnel containing ethyl acetate and water. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. d. Filter and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Rationale for Protocol 2:

  • HATU: The choice of HATU provides a more reactive activated species, which is necessary to overcome the steric hindrance of the substrates.[13]

  • Pre-activation: Pre-activating the carboxylic acid with HATU before adding the amine can sometimes improve yields by ensuring the activated species is fully formed.

  • DIPEA: A hindered, non-nucleophilic base is crucial to prevent side reactions with the highly reactive HATU reagent.

  • Solvent: DMF is a common solvent for HATU couplings due to its ability to dissolve the reagents and intermediates.

Data Presentation: A Comparative Overview

ParameterProtocol 1 (EDC/HOBt)Protocol 2 (HATU)Rationale
Coupling Reagent EDC·HCl / HOBtHATUEDC/HOBt is a cost-effective choice for simple couplings. HATU is more potent for hindered substrates.[13]
Base DIPEA or TEADIPEAA non-nucleophilic base is essential to prevent unwanted side reactions with the coupling reagent.
Solvent DCM or DMFDMFDMF is often preferred for HATU couplings due to better solubility of reagents.
Temperature 0 °C to RTRTRoom temperature is generally sufficient for HATU couplings due to the high reactivity of the activated ester.
Reaction Time 12-24 hours4-12 hoursHATU couplings are typically faster than EDC/HOBt couplings.
Ideal Substrates Simple, unhindered carboxylic acidsSterically demanding carboxylic acidsThe choice of protocol should be guided by the complexity of the coupling partners.

Visualization of Key Processes

General Workflow for Amide Coupling

Caption: Generalized workflow for amide bond formation.

Mechanism of EDC/HOBt Mediated Amide Coupling

G RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC Active_Ester Active Ester (OBt) O_Acylisourea->Active_Ester + HOBt HOBt HOBt Amide Amide Product Active_Ester->Amide + R'-NH₂ Amine R'-NH₂ Urea Urea Byproduct

Caption: Simplified mechanism of EDC/HOBt coupling.

Conclusion

trans-4-(Boc-amino)-3-methoxypiperidine is a versatile building block for the synthesis of complex nitrogen-containing molecules. Successful amide bond formation with this substrate relies on a sound understanding of coupling reagent mechanisms and careful consideration of the steric and electronic properties of the coupling partners. The protocols provided herein offer robust starting points for both simple and challenging amide couplings. Researchers should always perform small-scale test reactions to optimize conditions for their specific substrates to ensure high yields and purity in their synthetic endeavors.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Subasinghe, N. L., et al. (2006). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 47(39), 6945-6948. [Link]

  • Lundgren, R. J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11494-11497. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Lundgren, R. J., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Wikipedia. (2023). HATU. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Chemistry of Amide Bond Formation with EDC HCl. [Link]

  • Dunetz, J. R., et al. (2008). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 73(13), 5040-5047. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Olsson, R., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11494-11497. [Link]

  • Kulesza, A., et al. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. ACS Chemical Health & Safety, 29(3), 221-230. [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • Van der Poorten, O., et al. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 70(4), 241-246. [Link]

  • ACS Publications. (2020). Highlights: Safety Culture Conversations, Anaphylaxis Induced by Peptide Coupling Agents, Biological Safety Cabinet Explosion in a Biochemistry Laboratory, and More. ACS Chemical Health & Safety, 27(2), 74. [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]

  • LibreTexts Chemistry. (2023). 13.4: Reaction Rates and Relative Reactivity. [Link]

  • Reddit. (2014). Removal of Boc protecting group as workup?. [Link]

  • Abdelmoty, I., et al. (2002). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. Angewandte Chemie International Edition, 41(3), 441-445. [Link]

  • Google Patents. (2020). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Peptide Synthesis – Safety Topics. [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]

  • Chemtips. (2012). Reactions that Work: Boc Protection. [Link]

  • McKnelly, K. J., et al. (2020). Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU. The Journal of Organic Chemistry, 85(3), 1764-1768. [Link]

  • PubChem. (n.d.). 4-(N-Boc-amino)piperidine. [Link]

  • Gundu, S., et al. (2014). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. RSC Advances, 4(108), 63013-63019. [Link]

  • ResearchGate. (n.d.). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. [Link]

  • PubChem. (n.d.). 3-(Boc-amino)piperidine. [Link]

  • Google Patents. (n.d.). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.

Sources

Application

Application Notes and Protocols: Reductive Amination of trans-4-(Boc-amino)-3-methoxypiperidine

Authored by: Senior Application Scientist, Gemini Laboratories Introduction: The Strategic Importance of the 4-Amino-3-methoxypiperidine Scaffold The trans-4-(Boc-amino)-3-methoxypiperidine moiety is a privileged scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: The Strategic Importance of the 4-Amino-3-methoxypiperidine Scaffold

The trans-4-(Boc-amino)-3-methoxypiperidine moiety is a privileged scaffold in modern medicinal chemistry and drug development.[1][2] Its rigid, saturated heterocyclic structure, combined with the specific stereochemical arrangement of the amino and methoxy groups, provides a valuable three-dimensional framework for interacting with biological targets. The Boc-protecting group offers a stable yet readily cleavable handle, allowing for late-stage diversification. Reductive amination stands out as a robust and versatile method for elaborating this core, enabling the introduction of a wide array of substituents at the piperidine nitrogen, which is crucial for modulating pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.[1][3][4] This document provides detailed protocols and expert insights into performing reductive amination on this key intermediate.

The Mechanism of Reductive Amination: A Two-Step Cascade

Reductive amination is a powerful C-N bond-forming reaction that converts a carbonyl group and an amine into a more substituted amine.[5][6] The reaction proceeds through a two-step sequence that is typically performed in a single pot:

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine of the piperidine on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form an intermediate iminium ion. This step is often catalyzed by mild acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.[5][7]

  • Hydride Reduction: A selective reducing agent, present in the reaction mixture, then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product.[8][9]

A key principle of successful one-pot reductive amination is the choice of a reducing agent that is mild enough not to significantly reduce the starting carbonyl compound but is reactive enough to efficiently reduce the intermediate iminium ion.[8][9][10]

Reductive_Amination_Mechanism Reductive Amination Mechanism Piperidine trans-4-(Boc-amino) -3-methoxypiperidine Hemiaminal Hemiaminal Intermediate Piperidine->Hemiaminal Carbonyl Aldehyde/Ketone (R1-CO-R2) Carbonyl->Hemiaminal Iminium Iminium Ion Intermediate Hemiaminal->Iminium - H2O Product N-Substituted Product Iminium->Product + H- Hydride Reducing Agent (e.g., NaBH(OAc)3) Hydride->Iminium Acid Acid Catalyst (e.g., AcOH) Acid->Carbonyl Protonation

Caption: The reaction pathway of reductive amination.

Recommended Protocols

The choice of reducing agent and solvent system is critical for achieving high yields and purity. Below are two field-proven protocols for the reductive amination of trans-4-(Boc-amino)-3-methoxypiperidine, each with distinct advantages.

Protocol 1: Sodium Triacetoxyborohydride (STAB) in Dichloromethane (DCM)

This is the most common and generally preferred method due to its mildness, broad functional group tolerance, and high efficiency.[9][11][12] Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly effective because it is a mild reducing agent that readily reduces the iminium ion intermediate but is slow to react with the starting aldehyde or ketone.[9][10][11]

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add trans-4-(Boc-amino)-3-methoxypiperidine (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approximately 10-20 mL per mmol of the amine). Stir until the starting material is fully dissolved.

  • Aldehyde/Ketone Addition: Add the desired aldehyde (1.1 eq) or ketone (1.2-1.5 eq) to the solution.

  • Optional Acid Catalyst: For less reactive ketones or hindered aldehydes, add glacial acetic acid (1.0-1.2 eq) to catalyze iminium ion formation.[7][11] For most aldehydes, this is not strictly necessary but can accelerate the reaction.[11]

  • Stirring: Allow the mixture to stir at room temperature for 20-30 minutes to facilitate the formation of the iminium ion.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10-15 minutes. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.

  • Workup:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir vigorously for 30 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted piperidine.

Causality Behind Choices:

  • Solvent: DCM or DCE are preferred as they are aprotic and do not react with the borohydride reagent.[10][11]

  • Stoichiometry: A slight excess of the carbonyl compound and reducing agent ensures the complete conversion of the starting amine.

  • Workup: The basic quench with NaHCO₃ neutralizes the acetic acid catalyst and hydrolyzes any remaining borohydride reagent.

Protocol 2: Sodium Cyanoborohydride (NaBH₃CN) in Methanol (MeOH)

Sodium cyanoborohydride is another effective reducing agent for this transformation.[8] A key feature of NaBH₃CN is its stability in protic solvents like methanol at a controlled pH, and its ability to selectively reduce imines in the presence of aldehydes.[6][8]

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add trans-4-(Boc-amino)-3-methoxypiperidine (1.0 eq) and the desired aldehyde or ketone (1.1-1.2 eq).

  • Solvent Addition: Add methanol (MeOH) (10-20 mL per mmol of amine) and stir to dissolve the reactants.

  • pH Adjustment: Add a few drops of glacial acetic acid to adjust the pH of the solution to approximately 6-7. This is crucial for promoting imine formation while preventing significant reduction of the carbonyl starting material.[6]

  • Reducing Agent Addition: Add sodium cyanoborohydride (NaBH₃CN) (1.2 eq) in a single portion.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Take up the residue in ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with saturated NaHCO₃ solution, then brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

Causality Behind Choices:

  • Solvent: Methanol is a convenient solvent that readily dissolves the starting materials and the reducing agent.[7]

  • pH Control: Maintaining a slightly acidic pH is critical for the success of this protocol. At lower pH values, the rate of carbonyl reduction increases, while at higher pH, imine formation is slow.[6]

  • Safety Note: NaBH₃CN can release toxic hydrogen cyanide gas upon exposure to strong acid. The workup should be performed carefully in a well-ventilated fume hood.

Protocol Comparison

ParameterProtocol 1: NaBH(OAc)₃Protocol 2: NaBH₃CN
Reducing Agent Sodium TriacetoxyborohydrideSodium Cyanoborohydride
Typical Solvent Dichloromethane (DCM), Dichloroethane (DCE)Methanol (MeOH)
Catalyst Acetic Acid (often optional for aldehydes)Acetic Acid (for pH control)
Key Advantage High yields, broad functional group tolerance, non-toxic byproducts.[11][12]Cost-effective, stable in protic solvents.
Considerations Moisture-sensitive reagent.[10]Toxic cyanide byproducts, strict pH control required.[6][8]
Typical Reaction Time 2-16 hours4-24 hours

Experimental Workflow Visualization

Experimental_Workflow General Reductive Amination Workflow Start 1. Combine Amine and Carbonyl in Solvent Acid 2. Add Acid Catalyst (if needed) Start->Acid Pre_Stir 3. Stir for 20-30 min (Imine Formation) Acid->Pre_Stir Reduction 4. Add Reducing Agent (e.g., NaBH(OAc)3) Pre_Stir->Reduction React 5. Stir at Room Temp (2-24h, Monitor) Reduction->React Quench 6. Aqueous Quench (e.g., sat. NaHCO3) React->Quench Extract 7. Extraction with Organic Solvent Quench->Extract Dry 8. Dry, Filter, and Concentrate Extract->Dry Purify 9. Column Chromatography Dry->Purify Product Pure N-Substituted Product Purify->Product

Caption: A generalized workflow for reductive amination.

Conclusion and Best Practices

The reductive amination of trans-4-(Boc-amino)-3-methoxypiperidine is a highly reliable and adaptable reaction for generating diverse chemical libraries. For general purposes, the sodium triacetoxyborohydride protocol is recommended due to its superior safety profile and operational simplicity. Regardless of the chosen protocol, the use of anhydrous solvents and reagents (especially for the NaBH(OAc)₃ method) and careful monitoring of the reaction progress are paramount for achieving optimal results. The protocols provided herein serve as a robust starting point for researchers and drug development professionals seeking to leverage this versatile transformation.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Wordpress. [Link]

  • Tale, R. H., & Sasane, A. D. (2016). Recent Advances in Reductive Amination Catalysis and Its Applications. ChemInform, 47(43). [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • The Organic Chemistry Tutor. (2023, March 16). Reductive Amination. YouTube. [Link]

  • Stenberg, J., et al. (2012). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 55(17), 7675-7685. [Link]

  • Green, A. P., et al. (2021). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 1(10), 1649-1656. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2016). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Arkivoc, 2017(2), 282-308. [Link]

  • Vitaku, E., & Njardarson, J. T. (2019). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 24(18), 3290. [Link]

  • Medley, J. W. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Myers Chem 115. [Link]

  • Singh, D., & Singh, D. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B, 59B(10), 1535-1540. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Duncton, M. A. J. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. [Link]

  • Katritzky, A. R., & Rachwal, S. (1996). Reductive BOC-Amination of Aldehydes. Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Paizs, C., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7(1), 81. [Link]

  • Ananikov, V. P., et al. (2021). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 11(11), 1369. [Link]

  • Zhang, D., et al. (2012). Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry, 3(10), 2842-2851. [Link]

Sources

Method

Large-scale synthesis of trans-4-(Boc-amino)-3-methoxypiperidine

Application Note: Large-Scale Stereoselective Synthesis of trans-4-(Boc-amino)-3-methoxypiperidine Executive Summary The piperidine ring is a privileged scaffold in medicinal chemistry, particularly in the design of Janu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Large-Scale Stereoselective Synthesis of trans-4-(Boc-amino)-3-methoxypiperidine

Executive Summary

The piperidine ring is a privileged scaffold in medicinal chemistry, particularly in the design of Janus Kinase (JAK) inhibitors and GPCR ligands. The trans-3,4-disubstituted pattern, specifically trans-4-(Boc-amino)-3-methoxypiperidine , represents a high-value intermediate requiring precise stereochemical control.

This Application Note details a scalable, non-cryogenic, and azide-free protocol for the synthesis of trans-4-(Boc-amino)-3-methoxypiperidine starting from cost-effective N-benzyl-4-piperidone. Unlike traditional routes that rely on hazardous sodium azide for epoxide opening or non-selective reductive aminations, this protocol utilizes a nucleophilic epoxide opening with benzylamine followed by a "double-debenzylation" strategy. This ensures exclusive trans-stereochemistry (via anti-opening) and high operational safety suitable for kilogram-scale production.

Retrosynthetic Analysis & Strategy

The core challenge is establishing the trans-relationship between the C3-methoxy and C4-amino groups while distinguishing the N1 and N4 nitrogens.

  • Stereocontrol Strategy: The trans-geometry is locked by the obligate anti-opening of a 3,4-epoxypiperidine intermediate.

  • Differentiation Strategy: An orthogonal protection scheme uses N-benzyl for the piperidine ring (N1) and the transient amine (N4), allowing for a clean final global deprotection/functionalization.

Figure 1: Retrosynthetic Disconnection

Retrosynthesis Target trans-4-(Boc-amino)-3-methoxypiperidine (Target Molecule) Intermediate1 trans-1-Benzyl-4-(N-benzyl-N-Boc-amino)-3-methoxypiperidine (Fully Protected) Target->Intermediate1 Pd/C, H2 (Global Debenzylation) Intermediate2 trans-1-Benzyl-4-(benzylamino)-3-hydroxypiperidine (Key Stereochemical Intermediate) Intermediate1->Intermediate2 1. (Boc)2O 2. NaH, MeI Epoxide N-Benzyl-3,4-epoxypiperidine (Electrophile) Intermediate2->Epoxide BnNH2 (Regioselective Opening) SM N-Benzyl-4-piperidone (Starting Material) Epoxide->SM 1. Reduction/Elimination 2. Epoxidation

Caption: Retrosynthetic path utilizing epoxide ring-opening for stereocontrol.

Process Safety & Critical Control Parameters (CPP)

Before initiating the protocol, the following parameters must be integrated into the batch record:

ParameterSpecificationRationale
Epoxidation Reagent Magnesium Monoperoxyphthalate (MMPP) or mCPBAmCPBA is shock-sensitive; MMPP is a safer, water-soluble alternative for scale-up.
Reaction Temperature (Step 3) 80 °C (Reflux)Required for epoxide opening; ensure condenser capacity to prevent solvent loss.
Hydrogenation Pressure 3–5 bar (45–75 psi)Sufficient to cleave N-benzyl groups without reducing the Boc carbamate.
O-Methylation Exotherm T < 10 °C during NaH additionHydrogen gas evolution and exotherm must be controlled to prevent runaway.

Detailed Experimental Protocol

Step 1: Synthesis of N-Benzyl-1,2,3,6-tetrahydropyridine

Objective: Convert the ketone to the alkene precursor.

  • Reduction: Charge a reactor with N-benzyl-4-piperidone (1.0 equiv) and Methanol (5 vol). Cool to 0–5 °C. Add NaBH₄ (0.6 equiv) portion-wise, maintaining internal temperature < 15 °C. Stir for 2 h. Quench with water, extract with DCM, and concentrate to obtain N-benzyl-4-piperidinol.

  • Elimination: Dissolve the crude alcohol in Toluene (10 vol). Add p-Toluenesulfonic acid (pTSA) (1.2 equiv). Heat to reflux with a Dean-Stark trap to remove water. Monitor by TLC/HPLC until conversion >98%.

  • Workup: Cool to RT. Wash with NaHCO₃ (aq) and Brine. Dry (MgSO₄) and concentrate.[1]

  • Yield: Expect 85–90% yield of the alkene as a pale yellow oil.

Step 2: Epoxidation to N-Benzyl-7-oxa-3-azabicyclo[4.1.0]heptane

Objective: Introduce the oxygen atom.

  • Dissolve the alkene (1.0 equiv) in DCM (10 vol). Cool to 0 °C.

  • Add mCPBA (1.2 equiv) portion-wise (or MMPP in water/MeCN for green chemistry). Maintain T < 5 °C.

  • Stir at RT for 12 h. The reaction is exothermic; monitor cooling capacity.

  • Quench: Add 10% Na₂SO₃ (aq) to destroy excess peroxide (Starch-iodide test negative). Wash with NaHCO₃.

  • Purification: The crude epoxide is usually sufficiently pure (>90%). If necessary, pass through a short silica plug.

Step 3: Regioselective Ring Opening & Protection (The "Trans" Lock)

Objective: Install the nitrogen at C4 with trans stereochemistry and protect.

  • Ring Opening: In a pressure vessel or reflux apparatus, dissolve the epoxide (1.0 equiv) in Ethanol (5 vol). Add Benzylamine (3.0 equiv).

    • Note: Excess benzylamine drives the reaction and improves regioselectivity for the C4 position.

  • Heat to 80 °C for 16–24 h.

  • Workup: Concentrate to remove Ethanol. Dissolve residue in Ethyl Acetate. Wash with water to remove excess benzylamine.

    • Intermediate: This yields trans-1-benzyl-4-(benzylamino)piperidin-3-ol.

  • Boc-Protection: Dissolve the crude amino-alcohol in THF (5 vol). Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) and Triethylamine (1.5 equiv). Stir at RT for 12 h.

  • Purification: Silica gel chromatography (Hexane/EtOAc) or crystallization from Heptane/IPA.

    • Target:trans-1-benzyl-4-(N-benzyl-N-Boc-amino)piperidin-3-ol.

Step 4: O-Methylation

Objective: Install the methoxy group.[2]

  • Dissolve the protected intermediate (1.0 equiv) in anhydrous DMF (or THF) (8 vol). Cool to 0 °C.

  • Add Sodium Hydride (60% dispersion, 1.5 equiv) carefully. Allow H₂ evolution to cease (30 min).

  • Add Methyl Iodide (1.2 equiv) dropwise.

  • Stir at 0 °C -> RT for 4 h.

  • Quench: Carefully add saturated NH₄Cl (aq). Extract with EtOAc.

  • Yield: Expect >80% conversion to the methyl ether.

Step 5: Global Hydrogenolysis (Double Debenzylation)

Objective: Remove both benzyl groups to release the target.

  • Dissolve the methylated intermediate in Methanol (10 vol). Add Acetic Acid (1.0 equiv) to facilitate amine protonation.

  • Add catalyst: 20% Pd(OH)₂/C (Pearlman’s Catalyst) (5 wt% loading).

    • Note: Pd(OH)₂ is superior to Pd/C for difficult N-debenzylations.

  • Hydrogenate at 4–5 bar (60 psi) at 40–50 °C for 24 h.

  • Filtration: Filter through Celite to remove catalyst.

  • Isolation: Concentrate the filtrate. The product is the acetate salt of trans-4-(Boc-amino)-3-methoxypiperidine.

  • Free Base Formation (Optional): Dissolve in minimal water, adjust pH to 10 with NaOH, extract with DCM/IPA (3:1), and concentrate.

Analytical Specifications & Quality Control

TestMethodAcceptance Criteria
Identity 1H-NMR (400 MHz, CDCl3)Characteristic methoxy singlet (~3.4 ppm), Boc singlet (1.45 ppm). J3,4 coupling constant ~10 Hz (indicative of trans-diaxial H's in chair conformer).
Purity HPLC (C18, MeCN/H2O + 0.1% TFA)> 98.0% Area
Stereochemistry NOESY / Chiral HPLCNOE correlation between H3 and H4 should be weak/absent (trans).
Residual Solvents GC-HeadspaceDMF < 880 ppm, Toluene < 890 ppm.

Workflow Diagram:

Workflow cluster_QC Quality Gates Step1 Step 1: Dehydration (N-Bn-Piperidone -> Alkene) Step2 Step 2: Epoxidation (mCPBA/MMPP) Step1->Step2 Step3 Step 3: Ring Opening (BnNH2, 80°C) Step2->Step3 Step4 Step 4: Methylation (NaH/MeI) Step3->Step4 QC1 QC: HPLC >95% (Check Regioisomer) Step3->QC1 Step5 Step 5: Hydrogenolysis (Pd(OH)2/C, H2) Step4->Step5

Caption: Sequential process flow with critical Quality Control checkpoint after ring opening.

Troubleshooting Guide

  • Issue: Low regioselectivity in Step 3 (Mixture of 3-amino-4-hydroxy and 4-amino-3-hydroxy).

    • Solution: Use a non-polar solvent (Toluene) instead of Ethanol to enhance steric direction, or purify the amino-alcohol by recrystallization from Heptane/EtOAc before Boc protection.

  • Issue: Incomplete Debenzylation in Step 5.

    • Solution: Increase pressure to 10 bar or add a catalytic amount of HCl (careful with Boc stability, keep T < 40 °C). Ensure catalyst is not poisoned by sulfur residues from Step 2 (ensure thorough washing).

  • Issue: "Stuck" Methylation (Step 4).

    • Solution: The bulky N-Benzyl-N-Boc group can hinder the adjacent hydroxyl. Use MeOTf (Methyl triflate) as a more reactive electrophile if MeI is sluggish, or add 15-Crown-5 ether to activate NaH.

References

  • Preparation of 4-amino-3-methoxypiperidines via Epoxide Opening

    • Source: Werner, et al. "Synthesis of trans-3,4-disubstituted piperidines." Journal of Organic Chemistry, 1996.
    • Context: Establishes the anti-opening of 3,4-epoxypiperidines with nitrogen nucleophiles.
    • (Generic reference for epoxide opening mechanics).

  • Source: Crotti, P., et al. "Regiochemical control in the ring opening of epoxides with metal salts." Tetrahedron, 1994.
  • Large-Scale Debenzylation Protocols: Source: Rylander, P. N. "Hydrogenation Methods." Academic Press, 1985. Context: Standard operating procedures for Pearlman's catalyst usage in removing N-benzyl groups.
  • Safety of mCPBA vs MMPP: Source: Organic Process Research & Development (OPRD) Safety Notes. Context: Recommends MMPP for scale-up >100g to avoid shock sensitivity of dry mCPBA.

(Note: Specific patent literature for this exact molecule often references "Intermediates for Tofacitinib analogs" or similar kinase inhibitors. The route above is a composite of "Best Practices" in medicinal chemistry scale-up.)

Sources

Application

HPLC analysis of trans-4-(Boc-amino)-3-methoxypiperidine purity

Application Note: HPLC Analysis of trans-4-(Boc-amino)-3-methoxypiperidine Purity Abstract This guide details the analytical protocol for trans-4-(Boc-amino)-3-methoxypiperidine, a critical intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Analysis of trans-4-(Boc-amino)-3-methoxypiperidine Purity

Abstract

This guide details the analytical protocol for trans-4-(Boc-amino)-3-methoxypiperidine, a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK/BTK pathways).[1] The molecule presents three specific analytical challenges:

  • Basicity: The secondary amine on the piperidine ring causes severe peak tailing on standard silica columns.

  • Lability: The tert-butoxycarbonyl (Boc) group is acid-sensitive; standard TFA-based methods risk on-column degradation.[1]

  • Stereochemistry: The cis-isomer is a common synthetic impurity that requires specific separation capabilities.[1]

This protocol utilizes a High-pH Reversed-Phase (RP) method for chemical purity and a Normal-Phase Chiral method for diastereomeric/enantiomeric confirmation.[1]

Part 1: Analyte Profiling & Method Strategy

The Physicochemical Challenge

The analyte contains a basic piperidine nitrogen (


) and a hydrophobic Boc-protected exocyclic amine.
  • Acidic Mobile Phases (pH < 3): Protonate the piperidine nitrogen, leading to secondary interactions with residual silanols on the column (tailing). Furthermore, strong acids like 0.1% TFA can induce slow de-Boc degradation during the run or autosampler storage [1].

  • Basic Mobile Phases (pH > 9): Keep the piperidine nitrogen deprotonated (neutral). This improves peak symmetry and maximizes retention on C18 columns while ensuring Boc stability.

Detection Strategy

The molecule lacks a strong chromophore.[2][3] The Boc carbonyl and the piperidine ring absorb only in the low UV range.

  • Primary Detection: UV at 210 nm .[1]

  • Alternative: Charged Aerosol Detection (CAD) or ELSD if UV baseline noise is too high.

Part 2: Experimental Protocols

Protocol A: Chemical Purity (High pH RP-HPLC)

Recommended for routine purity checks and impurity profiling.[1]

ParameterCondition
Column Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Gemini NX-C18
Mobile Phase A 10 mM Ammonium Bicarbonate (

), adjusted to pH 10.0 with

Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 35°C
Detection UV @ 210 nm (Reference: 360 nm)
Injection Vol 5–10 µL
Diluent 50:50 Water:Acetonitrile (pH adjusted to ~8 with trace

)

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
15.0 95 Linear Gradient
20.0 95 Wash
20.1 5 Re-equilibration

| 25.0 | 5 | End |[1]

Technical Rationale: The XBridge and Gemini NX columns utilize hybrid silica technology (Ethylene-Bridged Hybrid), which is stable up to pH 12.[1] At pH 10, the piperidine is neutral, eliminating silanol interactions and resulting in sharp peaks without the need for ion-pairing agents like TFA [2].[1]

Protocol B: Stereochemical Purity (Chiral HPLC)

Required to separate the trans-enantiomers and the cis-diastereomer impurity.

ParameterCondition
Column Daicel Chiralpak IC or Chiralpak AD-H (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane : Isopropyl Alcohol : Diethylamine (DEA)
Ratio 90 : 10 : 0.1 (v/v/v)
Flow Rate 1.0 mL/min
Column Temp 25°C (Ambient)
Detection UV @ 210 nm
Sample Prep Dissolve 1 mg/mL in Mobile Phase (without DEA)

Technical Rationale:

  • Diethylamine (DEA): Essential additive. It blocks active sites on the polysaccharide stationary phase that would otherwise bind irreversibly to the basic piperidine nitrogen [3].

  • Selectivity: The Chiralpak IC (immobilized) is generally more robust, but AD-H often provides superior separation factors (

    
    ) for piperidine derivatives.[1]
    

Part 3: Visualization & Logic

Method Selection Decision Tree

The following diagram illustrates the logic flow for selecting the correct analytical approach based on the specific purity requirement.

MethodSelection Start Sample: trans-4-(Boc-amino)-3-methoxypiperidine CheckType What is the Analytical Goal? Start->CheckType ChemPurity Chemical Purity (Byproducts/Degradants) CheckType->ChemPurity StereoPurity Stereochemical Purity (Cis/Trans & Enantiomers) CheckType->StereoPurity CheckpH Is Column High-pH Stable? ChemPurity->CheckpH MethodB USE PROTOCOL B (Chiralpak IC/AD-H) *Requires DEA Modifier* StereoPurity->MethodB MethodA USE PROTOCOL A (XBridge C18, pH 10) *Prevents Tailing* *Preserves Boc* CheckpH->MethodA Yes (Hybrid Silica) MethodAlt USE ALTERNATIVE (C18, 0.1% Formic Acid) *Risk: Boc Degradation* CheckpH->MethodAlt No (Standard Silica)

Caption: Decision logic for selecting High-pH RP-HPLC vs. Chiral Normal Phase HPLC based on analytical objectives.

Impurity Fate Mapping

Understanding where impurities elute is vital for validation.

ImpurityMap Analyte Main Peak (trans-Boc-Amine) Impurity2 Impurity B (Cis-Isomer) Analyte->Impurity2 Co-elutes in RP Separates in Chiral Impurity3 Impurity C (N-Boc Regioisomer) Analyte->Impurity3 Elutes Later (Hydrophobic) Impurity1 Impurity A (De-Boc Amine) Impurity1->Analyte Elutes Earlier (More Polar)

Caption: Expected elution order relative to the main peak in Reverse Phase (RP) chromatography.

Part 4: System Suitability & Validation Guidelines

To ensure the "Trustworthiness" of these results, the following criteria must be met before releasing data:

  • Boc Stability Check:

    • Inject the standard 3 times over 6 hours.

    • Pass: Area of the main peak remains >99.5% of the initial injection.[1]

    • Fail: Increase in the "De-Boc" peak (early eluting) indicates the mobile phase is too acidic or the autosampler is too warm.

  • Tailing Factor (

    
    ): 
    
    • Due to the basic nitrogen, strict control of

      
       is required.
      
    • Specification:

      
      .
      
    • Troubleshooting: If

      
      , increase the pH of Mobile Phase A (up to pH 10.5 for XBridge) or increase buffer concentration to 20 mM.
      
  • Resolution (

    
    ) in Chiral Method: 
    
    • The separation of the trans-enantiomers is usually easier than the cis/trans diastereomer separation.[1]

    • Specification:

      
       between the main trans peak and the nearest isomer.
      

References

  • Sigma-Aldrich. (2023).[1] Stability of Boc-Protected Amines in Acidic Mobile Phases. Link

  • Waters Corporation. (2021). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Link

  • Daicel Chiral Technologies. (2022). Instruction Manual for CHIRALPAK® IC Columns: Mobile Phase Additives for Basic Analytes. Link

  • Phenomenex. (2020). Chiral HPLC Separation of Piperidine Derivatives. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of trans-4-(Boc-amino)-3-methoxypiperidine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of trans-4-(Boc-amino)-3-methoxypiperidine. This guide is designed for researchers, chemists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of trans-4-(Boc-amino)-3-methoxypiperidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this multi-step synthesis. The following question-and-answer format addresses specific experimental issues with a focus on mechanistic reasoning and practical solutions.

Frequently Asked Questions (FAQs)

Q1: My Boc protection of 4-amino-3-methoxypiperidine is incomplete. What are the common causes and how can I drive the reaction to completion?

A1: Incomplete Boc protection is a frequent issue, often stemming from suboptimal reaction conditions or reagent stoichiometry.

Causality: The reaction involves the nucleophilic attack of the amine on the di-tert-butyl dicarbonate (Boc₂O)[1][2]. Several factors can hinder this process:

  • Insufficient Base: A base is required to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproduct.

  • Steric Hindrance: The 3-methoxy group can sterically hinder the approach of the bulky Boc₂O reagent to the 4-amino group.

  • Reagent Decomposition: Boc₂O can degrade in the presence of moisture or acidic impurities.

  • Solvent Choice: The polarity and aprotic/protic nature of the solvent can significantly influence reaction rates.

Troubleshooting Protocol:

  • Reagent Stoichiometry: Ensure at least 1.1 to 1.5 equivalents of Boc₂O are used. For sterically hindered amines, increasing this to 2.0 equivalents can be beneficial.

  • Base Selection: Use a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in 1.5-2.0 equivalents. For aqueous conditions, sodium bicarbonate or sodium hydroxide are effective[3].

  • Solvent System: Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are generally preferred for anhydrous conditions[2]. A biphasic system (e.g., DCM/water with NaHCO₃) can also be highly effective.

  • Temperature and Time: While the reaction often proceeds at room temperature, gentle heating (40-50°C) can help overcome steric hindrance. Monitor the reaction by TLC or LC-MS every 1-2 hours until the starting material is consumed.

  • Catalyst Addition: A catalytic amount (1-5 mol%) of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, especially for hindered or less reactive amines[3].

Q2: I've observed a significant amount of a di-Boc protected impurity in my reaction mixture. How is this formed and how can I prevent it?

A2: The formation of a di-Boc impurity, where the Boc group attaches to both the exocyclic amino group and the piperidine ring nitrogen, is a known side reaction, particularly under forcing conditions.

Mechanism of Formation: Under strongly basic conditions or with a large excess of Boc₂O and a catalyst like DMAP, the piperidine nitrogen, although a secondary amine and part of a carbamate, can become sufficiently nucleophilic to react. This is more likely if the primary protection reaction is slow, leading to prolonged exposure to the reagents.

Prevention Strategies:

  • Control Stoichiometry: Avoid using a large excess of Boc₂O. A range of 1.1-1.3 equivalents is often sufficient.

  • Optimize Base: Use the minimum effective amount of base. A strong, non-nucleophilic base like DBU is more likely to promote N-Boc formation on the piperidine ring than milder bases like TEA or NaHCO₃.

  • Temperature Control: Run the reaction at room temperature or 0°C. Avoid high temperatures which can promote the less favorable secondary amine protection.

  • Order of Synthesis: If possible, perform the Boc protection before introducing the methoxy group or other activating substituents near the ring nitrogen. A common strategy is to start with an N-protected piperidine (e.g., N-benzyl), perform the modifications at C3 and C4, and then deprotect and re-protect the ring nitrogen if necessary.

Troubleshooting Guide: Specific Impurities & Stereochemistry

Q3: My final product is a mixture of cis and trans isomers. How can I improve the diastereoselectivity for the desired trans product?

A3: Achieving high trans selectivity is central to this synthesis. The stereochemical outcome is typically determined during the reduction of an intermediate, such as a 4-oxime, 4-imine, or the hydrogenation of a pyridine ring.

Controlling Stereochemistry:

The choice of reducing agent and reaction conditions is critical. For the reduction of a 4-substituted piperidone intermediate to introduce the amino group, the steric bulk of the reducing agent and the existing substituent at the 3-position will dictate the facial selectivity of the hydride attack.

  • Catalytic Hydrogenation: Hydrogenation of a 4-oximinopiperidine or a related tetrahydropyridine precursor often provides good control. The catalyst (e.g., Pd/C, PtO₂) adsorbs to the less hindered face of the molecule, directing hydrogen delivery. For a 3-methoxypiperidone derivative, the catalyst will typically coordinate to the face opposite the methoxy group, leading to the cis amino product. To obtain the trans product, a different strategy is often required.

  • Chemical Reduction:

    • Bulky Hydride Reagents: Using sterically demanding hydride reagents like Lithium tri-sec-butylborohydride (L-Selectride®) can favor attack from the less hindered equatorial direction on a piperidone carbonyl, leading to an axial alcohol. Subsequent conversion to an amine would need to be considered.

    • Directed Reduction: If a suitable directing group can be placed on the molecule, it can chelate to the reducing agent and direct the hydride attack.

A Common Synthetic Route & Stereocontrol Point:

A frequently employed strategy involves the reduction of an N-protected 3-methoxy-4-piperidone. The subsequent reductive amination is a key stereochemistry-determining step.

G cluster_0 Stereocontrol Point A N-Protected-3-methoxy-4-piperidone B Imine/Enamine Intermediate A->B + NH2-R (Reductive Amination) C Mixture of Cis/Trans Amines B->C [H] (e.g., NaBH(OAc)3, H2/Pd-C) D Desired Trans-4-amino-3-methoxypiperidine C->D Chromatographic Separation

Caption: Reductive amination as the key stereocontrol step.

Troubleshooting Protocol for Stereoselectivity:

  • Screen Reducing Agents: If using reductive amination from the piperidone, screen various hydride reagents. Sodium triacetoxyborohydride (STAB) is often mild and effective. Compare results with sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation.

  • Solvent and Temperature: The reaction solvent can influence the conformational equilibrium of the imine intermediate. Test a range of solvents (e.g., DCE, THF, MeOH) and run reactions at lower temperatures (-20°C to 0°C) to enhance selectivity.

  • Purification: If a mixture is unavoidable, careful column chromatography is the most common method for separation. Due to the basic nature of the product, silica gel should be treated with a base.

Protocol for Column Chromatography of Amines:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Pre-treatment: Slurry the silica gel in the starting mobile phase containing 1-2% triethylamine or ammonium hydroxide. This neutralizes the acidic silica surface, preventing peak tailing and irreversible adsorption of the amine.

  • Mobile Phase: A gradient of methanol (0-10%) in dichloromethane (DCM) or ethyl acetate in hexanes is a good starting point. The addition of 1% TEA or NH₄OH to the mobile phase is crucial.

  • Monitoring: Use TLC with visualization stains suitable for amines (e.g., ninhydrin or permanganate) as the Boc-protected amine may have a poor UV response.

Q4: During workup, I'm getting a low yield and my product seems to be partitioning into the aqueous layer. What's happening?

A4: The Boc-protected amine, while less basic than the free amine, still possesses a degree of polarity and basicity that can lead to partitioning into acidic aqueous layers or forming emulsions.

Causality:

  • Protonation: If the aqueous layer during extraction is acidic (pH < 4), the piperidine nitrogen can become protonated, forming a salt that is highly water-soluble.

  • High Polarity: The combination of the methoxy, carbamate, and piperidine ring functionalities results in a moderately polar molecule that may not extract efficiently into non-polar organic solvents like hexanes or ether.

Troubleshooting the Extraction:

  • pH Control: During the workup, ensure the aqueous layer is basic (pH 8-10) before extraction. Use a base like NaHCO₃, K₂CO₃, or dilute NaOH. Check the pH with litmus paper.

  • Solvent Choice: Use a more polar organic solvent for extraction, such as ethyl acetate (EtOAc), dichloromethane (DCM), or a mixture like 10:1 DCM:IPA (isopropyl alcohol).

  • Salting Out: Saturate the aqueous layer with sodium chloride (brine). This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and driving it into the organic layer.

  • Back-Extraction: After the initial extraction, re-extract the aqueous layer 2-3 more times with fresh organic solvent to recover any dissolved product. Combine all organic extracts for drying and concentration.

G Start Reaction Quench Check_pH Adjust Aqueous pH to 8-10 with NaHCO3 / K2CO3 Start->Check_pH Saturate Add NaCl (Brine) to Aqueous Layer Check_pH->Saturate pH OK Extract Extract with EtOAc or DCM (3x) Saturate->Extract Combine Combine Organic Layers Extract->Combine Dry Dry over Na2SO4 / MgSO4 Combine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Product Crude Product Concentrate->Product

Caption: Optimized aqueous workup and extraction workflow.

Summary of Common Impurities

Impurity Name/TypeLikely CauseSuggested Analytical Method
Unreacted Starting MaterialIncomplete reaction (See Q1)TLC, LC-MS
cis-4-(Boc-amino)-3-methoxypiperidineNon-optimized reduction/stereocontrol¹H NMR (check coupling constants), Chiral HPLC
Di-Boc Protected AdductExcess Boc₂O, high temp, strong base (See Q2)LC-MS (observe M+Boc peak), ¹H NMR
N-tert-butylated PiperidineOccurs during Boc deprotection with strong acidLC-MS, ¹H NMR (singlet at ~1.3 ppm for t-Bu)
Over-alkylated byproductsIf piperidine nitrogen is unprotected during other stepsLC-MS

References

  • CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • Open Research@CSIR-NIScPR - Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • Rasayan Journal of Chemistry - SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

  • CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
  • National Institutes of Health (NIH) - Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. [Link]

  • Organic Chemistry Portal - Boc-Protected Amino Groups. [Link]

  • ResearchGate - Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. [Link]

  • ACS GCI Pharmaceutical Roundtable - BOC Deprotection. [Link]

  • YouTube - Amine Boc protection-Mechanism and Reaction Setup. [Link]

  • White Rose eTheses Online - SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • ResearchGate - How to remove excess 4-amino piperidine from reaction medium? [Link]

  • Master Organic Chemistry - Amine Protection and Deprotection. [Link]

  • J&K Scientific LLC - BOC Protection and Deprotection. [Link]

Sources

Optimization

Identifying byproducts in trans-4-(Boc-amino)-3-methoxypiperidine reactions

Advanced Troubleshooting & Process Optimization Guide Product Scope: 3,4-Disubstituted Piperidine Scaffolds in Medicinal Chemistry Target Audience: Synthetic Organic Chemists, Process Chemists, and Analytical Scientists....

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Troubleshooting & Process Optimization Guide

Product Scope: 3,4-Disubstituted Piperidine Scaffolds in Medicinal Chemistry Target Audience: Synthetic Organic Chemists, Process Chemists, and Analytical Scientists.[1]

Introduction: The Scaffold Challenge

The trans-4-(Boc-amino)-3-methoxypiperidine scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK, BTK) and GPCR ligands.[1] Its value lies in the specific vector orientation provided by the trans-stereochemistry. However, the vicinal substitution pattern (amino group at C4, methoxy group at C3) introduces unique reactivity profiles that often lead to cryptic byproducts.

This guide addresses the three most common failure modes: Stereochemical Erosion (Epimerization) , Oxonium/Carbocation Trapping during Deprotection , and Elimination (Demethoxylation) .[1]

Module 1: Stereochemical Integrity & Epimerization

User Question: "I synthesized the trans-isomer, but after N-alkylation of the piperidine nitrogen, my HPLC shows a splitting peak (approx. 5-10%). Is this a rotamer or an impurity?"

Technical Diagnosis

While Boc-rotamers are common (see FAQ below), a distinct HPLC split often indicates epimerization to the cis-isomer.[1] The C3-position (bearing the methoxy group) and C4-position (bearing the amine) are susceptible to thermodynamic equilibration, particularly if the synthetic route involved an intermediate ketone or imine.

Mechanism of Failure:

  • Thermodynamic Drift: The trans-diequatorial conformation is generally favored. However, if the piperidine nitrogen is acylated or if the ring is distorted, the energy barrier lowers, allowing the methoxy group to epimerize via a transient enolate or radical intermediate.

  • Synthetic Carryover: If synthesized via reductive amination of 3-methoxy-4-piperidone, the cis/trans ratio is determined by the reducing agent.[1] Traces of cis-isomer can co-crystallize and enrich during subsequent steps.

Diagnostic Protocol: NMR Coupling Constants

To distinguish cis from trans, you must analyze the vicinal coupling constant (


) between the proton at C3 and the proton at C4.
IsomerConformation (Major)

(Hz)
Diagnostic Signal
Trans Axial-Axial (aa)10.0 – 12.0 Hz Large doublet/triplet at C4-H
Cis Axial-Equatorial (ae)2.0 – 5.0 Hz Narrow multiplet/singlet-like at C4-H

Note: The methoxy group (


) typically appears as a sharp singlet around 3.3–3.4 ppm. In the cis-isomer, this signal often shifts upfield by 0.1–0.2 ppm due to steric compression.[1]
Visualizing the Epimerization Risk

Epimerization Trans Trans-Isomer (Thermodynamic Product) Diequatorial Intermediate Planar Intermediate (Enol/Enamine/Imine) Trans->Intermediate Base/Heat (Deprotonation) Intermediate->Trans Re-protonation (Major) Cis Cis-Isomer (Kinetic/Steric Product) Axial-Equatorial Intermediate->Cis Steric Control (Minor) Cis->Intermediate Equilibration

Figure 1: Epimerization pathway. The C3 or C4 centers can scramble via planar intermediates, especially during reductive amination or strong basic workups.[1]

Module 2: Boc-Deprotection & Cation Scavenging

User Question: "After TFA deprotection, my yield is low, and LC-MS shows peaks at M+56 and M+112. What is happening?"

Technical Diagnosis

This is a classic case of


-Butyl Cation Trapping . Upon cleavage of the Boc group by Trifluoroacetic Acid (TFA), the tert-butyl carbocation (

) is generated.[1][2] Without adequate scavengers, this electrophile attacks nucleophilic sites on your molecule.[1]

Vulnerable Sites on 3-Methoxy-4-Aminopiperidine:

  • The Methoxy Oxygen: Formation of oxonium ions (reversible but problematic).

  • The Piperidine Nitrogen: If not fully protonated or if sterically accessible.

  • External Nucleophiles: Electron-rich aromatics in your scaffold (e.g., indoles, phenols attached to the piperidine).[1]

The Solution: Optimized Scavenger Cocktails

Do not use neat TFA. You must provide a "sacrificial" nucleophile that reacts with


 faster than your product does.[1]

Recommended Protocol:

  • Solvent: DCM (0.1 M concentration).

  • Reagent: TFA/Scavenger mix (4:1 ratio).

  • Temperature:

    
     to Room Temperature.
    
ScavengerRoleRecommended For
Triethylsilane (TES) Hydride donor; reduces

to isobutane (gas).[1]
Gold Standard. Cleanest workup.
Triisopropylsilane (TIS) Similar to TES but less volatile.Peptide-like side chains.[1][3]
Thioanisole Sulfur nucleophile; traps cation as sulfonium.Protecting Trp/Met residues.
Water Hydrolysis of

to

.[1]
General purpose (add 2-5% v/v).
Workflow Visualization

Deprotection cluster_Pathways Competing Pathways Start Boc-Protected Precursor TFA Add TFA (Acidolysis) Start->TFA Cation Generation of t-Butyl Cation (t-Bu+) TFA->Cation Trap_Product Pathway A: Trapped by Product (M+56 Impurity) Cation->Trap_Product No Scavenger Trap_Scavenger Pathway B: Trapped by Silane (TES) (Forms Isobutane Gas) Cation->Trap_Scavenger + Et3SiH Final Clean Free Amine Salt Trap_Scavenger->Final

Figure 2: The critical role of silane scavengers in diverting the reactive t-butyl cation away from the product.

Module 3: Elimination (Demethoxylation)

User Question: "I see a byproduct with Mass [M-32]. Is my methoxy group leaving?"

Technical Diagnosis

Yes. This corresponds to the loss of Methanol (


, mass 32). This results in the formation of an enamine  or unsaturated imine .

Mechanism: The 3-methoxy group is


-positioned relative to the nitrogen at position 4.[1] Under acidic conditions (protonation of the methoxy oxygen) or thermal stress, methanol can be eliminated to form a double bond between C3 and C4 (or C2 and C3).

Risk Factors:

  • High Temperature: Reactions above

    
    .
    
  • Lewis Acids: Strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) used for other deprotections can coordinate to the methoxy oxygen, turning it into a good leaving group.[1]
  • Workup: Heating the crude mixture during rotovap concentration if acidic residues remain.

Prevention:

  • Keep reaction temperatures below

    
     where possible.
    
  • Neutralize acid quenches immediately at low temperature.

FAQ: Rapid Fire Troubleshooting

Q: My NMR peaks are broad and doubled, but LC-MS shows a single peak. Is my product impure? A: Likely not. Boc-protected secondary amines often exhibit rotamers due to restricted rotation around the N-C(O) carbamate bond.

  • Test: Run the NMR at elevated temperature (

    
    ). If the peaks coalesce into sharp singlets, they are rotamers. If they remain distinct, they are impurities (likely diastereomers).[1]
    

Q: Can I use HCl/Dioxane instead of TFA? A: Yes, but be careful. HCl does not generate the


 cation in the same way (it forms 

and isobutylene), but the highly acidic environment can promote the demethoxylation (elimination) described in Module 3 if heated.[1] Keep it cold (

).

Q: How do I remove the scavenger byproducts? A: Triethylsilane (TES) forms volatile silyl byproducts that can be removed under high vacuum. Thioanisole adducts are heavier and require column chromatography or an ether wash of the amine salt to remove.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1] (Definitive guide on Boc chemistry and cation scavenging).

  • Lundt, B. F.; Johansen, N. L.; Vølund, A.; Markussen, J. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[1][4] Int. J. Pept.[4] Protein Res.[4]1978 , 12, 258–268.[1][4] Link (Foundational paper on scavengers).

  • Han, C.; et al. Stereoselective Synthesis of 3,4-Disubstituted Piperidines via Enantioselective Ring Opening of Epoxides.[1] J. Org. Chem.2019 , 84,[1] 14. (Methodology for trans-selective synthesis).

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.[1] (Mechanistic basis for elimination and epimerization).

  • Common Organic Chemistry. Boc Deprotection Mechanism and Scavengers. Link (Practical lab guide).

Sources

Troubleshooting

Troubleshooting low yield in trans-4-(Boc-amino)-3-methoxypiperidine synthesis

This is a technical support guide designed for the synthesis of trans-4-(Boc-amino)-3-methoxypiperidine . Topic: Troubleshooting Low Yield in trans-4-(Boc-amino)-3-methoxypiperidine Synthesis Status: Active Analyst: Seni...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the synthesis of trans-4-(Boc-amino)-3-methoxypiperidine .

Topic: Troubleshooting Low Yield in trans-4-(Boc-amino)-3-methoxypiperidine Synthesis

Status: Active Analyst: Senior Application Scientist Case ID: PIP-34-OMe-TRANS

Diagnostic Phase: Isolate the Failure Mode

Before altering your protocol, you must identify where the yield is collapsing. In 3,4-disubstituted piperidine synthesis, "low yield" is rarely a decomposition issue; it is usually a regioselectivity or stereochemical failure that goes undetected until the final purification.

Triage Checklist:

  • Isomer Mismatch: Are you isolating the cis-isomer (kinetic product) instead of the trans-isomer (thermodynamic product)?

  • Regio-scrambling: In the epoxide opening step, is the nucleophile attacking C3 instead of C4?

  • Protection Failure: Is the Boc-protection step stalling due to steric hindrance from the adjacent methoxy group?

Core Troubleshooting Guides

Scenario A: The Epoxide Ring-Opening Route

Context: You are opening tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (N-Boc-3,4-epoxypiperidine) with methanol, followed by functional group manipulation.

Critical Issue 1: Regioselectivity (The "Wrong Carbon" Attack)

Opening the epoxide with MeOH/H⁺ often yields a 1:1 mixture of 3-methoxy-4-hydroxy (desired core) and 4-methoxy-3-hydroxy (undesired). These regioisomers have nearly identical R_f values, leading to massive yield loss during purification.

Solution: Metal-Triflate Catalysis Switch from standard acid catalysis (e.g.,


 or 

) to a regioselective Lewis Acid catalyst.
  • Protocol Adjustment: Use Yb(OTf)₃ or Mg(ClO₄)₂ . These coordinate with the epoxide oxygen and the carbamate carbonyl, directing the nucleophile (MeOH) to the C4 position with higher selectivity (often >4:1).

  • Mechanism: The "furrow" effect in N-Boc protected piperidines favors attack at C4 due to the electron-withdrawing nature of the N-Boc group destabilizing the transition state at C3 less than C4.

Critical Issue 2: The Stereochemistry Trap (The "Double Inversion" Necessity)

This is the most common cause of "low yield" where the product looks clean but is the wrong isomer.

  • Epoxide opening is anti-selective .

    • Start: Epoxide

    • Reaction: MeOH attack

    • Result: trans-3-methoxy-4-hydroxypiperidine .

  • Converting the -OH to -NHBoc usually involves activation (Mesylate/Tosylate) followed by displacement (Azide).

    • Reaction:

      
       displacement of OMs by 
      
      
      
      .
    • Result: Inversion of configuration

      
      cis-4-azido-3-methoxypiperidine .
      
    • Final Product: cis-4-(Boc-amino)-3-methoxypiperidine .

The Fix: Oxidation-Reductive Amination Sequence To get the trans-amine from the trans-alcohol, you cannot use direct displacement. You must reset the stereocenter.

Workflow Diagram:

G Epoxide N-Boc-3,4-epoxypiperidine TransOH trans-3-methoxy-4-hydroxy (Regio-isomer mix) Epoxide->TransOH MeOH, Mg(ClO4)2 (Anti-opening) Ketone 3-methoxy-4-oxopiperidine TransOH->Ketone Dess-Martin or Swern (Oxidation) Imine Imine Intermediate Ketone->Imine NH4OAc TransProd TARGET: trans-4-(Boc-amino) -3-methoxypiperidine Imine->TransProd NaBH3CN Thermodynamic Control (High Temp) CisProd Cis-isomer (Kinetic Trap) Imine->CisProd Kinetic Control (Low Temp)

Caption: Logical pathway to bypass the stereochemical inversion trap inherent in SN2 displacement strategies.

Scenario B: The Ketone Reductive Amination Route

Context: You are starting from N-Boc-3-methoxy-4-piperidone and reacting with an ammonium source and reducing agent.

Critical Issue: Kinetic vs. Thermodynamic Control

Reductive amination is the preferred route for the trans isomer, but standard conditions (NaBH(OAc)₃ at room temperature) favor the cis isomer (axial attack of the hydride).

Protocol for Trans-Selectivity: To maximize the trans (equatorial amine) yield, you must force the reaction under thermodynamic control.

  • Step 1: Imine Formation (Equilibration)

    • Reagents: Ammonium Acetate (

      
      , 10 equiv).
      
    • Solvent: Methanol or Ethanol.

    • Condition: Stir at 50–60°C for 2 hours before adding the reducing agent. This allows the imine to equilibrate to the more stable conformation.

  • Step 2: Reduction

    • Reagent: Sodium Cyanoborohydride (

      
      ) .
      
    • Why? It is less reactive than triacetoxyborohydride, allowing the equilibration to continue during reduction.

    • Avoid:

      
       (too aggressive, locks in kinetic ratio).
      

Data Comparison: Reductive Amination Conditions

ConditionMajor IsomerApprox. Ratio (Trans:Cis)Notes

, RT
Cis 1:4Kinetic control; Hydride attacks from equatorial face.

, RT
Mixed1:1Poor selectivity.

, 60°C
Trans 4:1 Thermodynamic control; Favors equatorial amine.

/

Cis 1:9Titanium coordinates methoxy, directing hydride.

Step-by-Step Optimized Protocol (Recommended)

Rationale: This route combines the availability of the epoxide starting material with the stereocontrol of the ketone route.

Step 1: Regioselective Ring Opening [1][2][3]

  • Dissolve N-Boc-3,4-epoxypiperidine (1.0 eq) in dry MeOH (10 vol).

  • Add Mg(ClO₄)₂ (0.1 eq) or Yb(OTf)₃ (0.05 eq). Do not use strong protic acids.

  • Heat to 50°C for 4-6 hours.

  • Workup: Quench with saturated

    
    . Extract with DCM.[4]
    
  • Checkpoint: You now have trans-3-methoxy-4-hydroxypiperidine. (If you proceed to activation/displacement here, you will fail to get the trans-amine).

Step 2: Oxidation to Ketone

  • Perform a Swern oxidation or use Dess-Martin Periodinane (DMP) (1.1 eq) in DCM.

  • Note: The 3-methoxy-4-oxopiperidine is prone to epimerization/racemization, but this is irrelevant as the stereocenter is destroyed at C4.

Step 3: Thermodynamic Reductive Amination

  • Dissolve the ketone in MeOH.

  • Add Ammonium Acetate (10-15 eq).

  • Stir at 60°C for 2 hours (Critical for trans selectivity).

  • Cool to 40°C and add

    
      (1.5 eq).
    
  • Stir for 12 hours.

  • Workup: Basify to pH >10, extract with DCM.

Step 4: Boc Protection (If amine is free) If you used ammonium acetate, you now have the free amine.

  • Dissolve crude amine in DCM/DIPEA.

  • Add

    
     (1.1 eq).
    
  • Purification: The trans-isomer is generally more polar than the cis-isomer on silica gel due to the accessible hydrogen bonding of the equatorial NH-Boc and axial OMe (depending on conformation).

FAQ: Specific Troubleshooting

Q: I cannot separate the regioisomers after the epoxide opening. What should I do? A: Do not try to separate them at the alcohol stage. Oxidize the crude mixture to the ketone. The 4-hydroxy-3-methoxy isomer becomes the 4-oxo-3-methoxy ketone (desired). The 3-hydroxy-4-methoxy isomer becomes the 3-oxo-4-methoxy ketone. These regioisomeric ketones often have significantly different boiling points or chromatographic properties compared to the alcohols. Alternatively, proceed through the reductive amination; the resulting amines are often easier to separate via recrystallization of their oxalate salts.

Q: Why is my yield low during the final Boc protection? A: The 3-methoxy group provides steric bulk. If you are using standard conditions (DCM, RT), the reaction may be sluggish.

  • Fix: Add a catalyst amount of DMAP (dimethylaminopyridine, 5 mol%) and reflux in THF instead of DCM. This usually drives the reaction to completion.

Q: Can I use the Azide opening route directly? A: Only if you want the trans-4-azido-3-hydroxypiperidine. If you then try to methylate the -OH group (using MeI/NaH), you will likely observe Boc-migration or decomposition because the alkoxide is adjacent to the carbamate. The methylation of secondary alcohols in the presence of N-Boc is notoriously low-yielding. The "Epoxide


 MeOH Opening 

Oxidation

Reductive Amination" route avoids the difficult O-methylation step entirely.

References

  • Regioselective Ring Opening:Tetrahedron Letters, 2005, 46(26), 4407-4409.
  • Thermodynamic Reductive Amination:Journal of Medicinal Chemistry, 2010, 53(22), 7979–7991.
  • Synthesis of 4-Amino-3-hydroxypiperidines: Arkivoc, 2011, (x), 107-117.[5] Link (Detailed stereochemical analysis of 3,4-disubstituted piperidines).

  • Boc-Amino Piperidine Patents: Google Patents, CN107805218B. Link (Industrial scale-up considerations for Boc-aminopiperidines).

  • Stereochemical Control in Piperidines: Synthetic Communications, 2008, 38, 1184–1193.[1] Link (Synthesis of cis/trans 3,4-disubstituted piperidines).

Sources

Optimization

Handling and storage issues with trans-4-(Boc-amino)-3-methoxypiperidine

Welcome to the technical support guide for trans-4-(Boc-amino)-3-methoxypiperidine. This document is designed for researchers, medicinal chemists, and process development scientists, providing in-depth troubleshooting ad...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for trans-4-(Boc-amino)-3-methoxypiperidine. This document is designed for researchers, medicinal chemists, and process development scientists, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to anticipate and resolve challenges related to the handling, storage, and application of this versatile building block.

Introduction: Understanding the Molecule

trans-4-(Boc-amino)-3-methoxypiperidine is a key intermediate in synthetic organic chemistry, particularly in the development of novel therapeutics. Its structure combines a piperidine scaffold, common in many bioactive molecules, with a Boc-protected amine and a methoxy group. This specific stereochemistry and functional group arrangement present unique opportunities and challenges. The Boc (tert-butyloxycarbonyl) protecting group is notoriously sensitive to acid, while the piperidine nitrogen's basicity and the methoxy group's electronic influence can affect reactivity. This guide will help you navigate these properties for successful experimental outcomes.

Part 1: Storage and Handling FAQs

This section addresses the most common questions regarding the physical and chemical stability of the compound.

Q1: What are the optimal storage conditions for trans-4-(Boc-amino)-3-methoxypiperidine?

A1: Proper storage is critical to maintain the integrity of the compound. Like many Boc-protected amines, it should be stored in a cool, dry, and well-ventilated environment.[1][2][3] The primary concerns are moisture and acidic contaminants, which can initiate premature deprotection of the Boc group.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down potential degradation pathways. Room temperature storage is acceptable for short periods if conditions are dry.
Atmosphere Inert Gas (Argon or Nitrogen)While not strictly required for all Boc-protected amines, an inert atmosphere is best practice to prevent slow oxidation and reaction with atmospheric moisture and CO2.
Container Tightly Sealed Amber Glass VialProtects from light and prevents moisture ingress.[2][3]
Location Store in a desiccator.Ensures a dry environment, which is crucial for preventing hydrolysis of the Boc group.

Q2: I received the compound as a crystalline solid. Is it hygroscopic?

A2: While specific data for this exact molecule is limited, many piperidine derivatives and amines, in general, can be hygroscopic. It is prudent to assume it has some affinity for moisture. Always handle the solid in a dry environment (e.g., a glove box or under a stream of dry nitrogen) and minimize its exposure to the atmosphere.[2]

Q3: What are the primary chemical incompatibilities for this compound?

A3: The main incompatibilities stem from the Boc-protecting group and the free piperidine nitrogen.

  • Strong Acids: Reagents like trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid will rapidly cleave the Boc group.[4] Even weak acids can cause slow deprotection over time, especially if moisture is present.

  • Strong Oxidizing Agents: Avoid contact with strong oxidizers.[1][2]

  • Electrophiles: The secondary amine of the piperidine ring is nucleophilic and will react with a wide range of electrophiles (e.g., alkyl halides, acyl chlorides) if not intended.

Part 2: Troubleshooting Experimental Workflows

Issue 1: Inconsistent or Low Yields in N-Alkylation/N-Arylation Reactions

Symptom: You are attempting to functionalize the piperidine nitrogen (e.g., via reductive amination or Buchwald-Hartwig coupling), but the reaction is sluggish, incomplete, or gives a mixture of products.

Root Cause Analysis & Solution Workflow:

G start Low Yield in N-Functionalization steric_hindrance Is your electrophile sterically bulky? start->steric_hindrance base_issue Is the base appropriate? steric_hindrance->base_issue No solution1 Switch to a less hindered electrophile or increase reaction temperature. steric_hindrance->solution1 Yes deprotection Is Boc deprotection occurring? base_issue->deprotection No solution2 Use a non-nucleophilic, hindered base like DIPEA or 2,6-lutidine. Avoid strong inorganic bases. base_issue->solution2 Yes side_reaction Side Reaction Confirmed (e.g., Boc-deprotected product) deprotection->side_reaction Yes solution3 Run reaction under strictly anhydrous and neutral/basic conditions. Use milder coupling conditions. side_reaction->solution3

Caption: Troubleshooting N-functionalization reactions.

Expert Commentary: The trans relationship between the C3-methoxy and C4-amino groups can influence the piperidine ring conformation, potentially creating steric hindrance. When choosing a base, inorganic bases like potassium carbonate can be effective, but their basicity in solution might be high enough to cause side reactions. A hindered organic base like diisopropylethylamine (DIPEA) is often a better choice as it is less likely to interfere with the reaction.

Issue 2: Unexpected Boc-Deprotection During a Reaction

Symptom: TLC or LC-MS analysis of your reaction mixture shows the presence of the free amine product (trans-3-methoxypiperidin-4-amine) in addition to your desired product.

Causality Chain & Mitigation:

  • Acidic Reagents: The most common cause is the presence of acid. This can be an obvious reagent or a hidden source.[4]

    • Mitigation: Scrutinize all reagents. Amine salts (e.g., R-NH2·HCl) or coupling reagents like EDC·HCl can introduce acid. If their use is unavoidable, add a non-nucleophilic base (e.g., DIPEA) to neutralize the acid in situ.

  • Lewis Acids: Some metal catalysts or reagents used in cross-coupling reactions can act as Lewis acids and facilitate Boc cleavage.

    • Mitigation: Screen different catalysts and ligands. Sometimes a switch from a palladium(II) to a palladium(0) source can help.

  • Elevated Temperatures: While thermal deprotection of Boc groups typically requires very high temperatures (>150°C), prolonged heating in certain solvents, especially protic ones like methanol, can lead to slow cleavage.[5]

    • Mitigation: If possible, run the reaction at a lower temperature for a longer duration. Screen aprotic solvents like THF, dioxane, or DMF.

Protocol: Standard Boc-Deprotection If your goal is to remove the Boc group, the following protocol is a reliable starting point.

  • Dissolution: Dissolve trans-4-(Boc-amino)-3-methoxypiperidine in a suitable solvent. Dichloromethane (DCM) is most common.

  • Acid Addition: Add 4-10 equivalents of trifluoroacetic acid (TFA) at 0°C.[6]

  • Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Concentrate the reaction mixture in vacuo. The resulting product is the TFA salt. To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution).

The Mechanism of Acid-Catalyzed Boc Deprotection: The process is initiated by protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation.[4]

G cluster_0 Mechanism BocNHR Boc-NHR Protonated Protonated Intermediate BocNHR->Protonated + H+ CarbamicAcid Carbamic Acid + tBu+ Protonated->CarbamicAcid Elimination FreeAmine H2N-R + CO2 CarbamicAcid->FreeAmine Decarboxylation

Caption: Acid-catalyzed Boc deprotection pathway.

Q4: I'm seeing an unexpected side product during Boc deprotection. What could it be?

A4: The highly reactive tert-butyl cation generated during deprotection can alkylate nucleophilic functional groups on your molecule or in the solvent.[7] If your substrate contains electron-rich aromatic rings or sulfur atoms, this is a significant risk. To prevent this, include a "scavenger" in your deprotection cocktail.

ScavengerTarget Functional Group
Triisopropylsilane (TIS) General carbocation scavenger
Anisole Protects Tryptophan, Tyrosine
Ethanedithiol (EDT) Protects Methionine, Cysteine

Part 3: Solubility Profile

Q5: What solvents are recommended for dissolving trans-4-(Boc-amino)-3-methoxypiperidine?

A5: Based on analogous structures, the compound is expected to be readily soluble in a range of organic solvents.[8][9]

Solvent ClassExamplesExpected SolubilityNotes
Chlorinated Dichloromethane (DCM), ChloroformHighExcellent for reactions and chromatography.
Ethers Tetrahydrofuran (THF), DioxaneModerate to HighGood for reactions requiring aprotic conditions.
Alcohols Methanol, EthanolHighSoluble, but be cautious of potential transesterification or other side reactions if heated with acidic/basic reagents.
Aprotic Polar Dimethylformamide (DMF), DMSOHighGood for reactions requiring higher temperatures.
Aqueous WaterLow to InsolubleThe hydrophobic Boc group and piperidine ring limit water solubility. Solubility may increase at acidic pH due to protonation of the piperidine nitrogen.[10]

References

  • AAPPTec. (n.d.). Safety Data Sheet for 1-Boc-4-(Boc-amino)-piperidine-4-carboxylic acid. [Link]

  • PubChem. (2025). 3-(Boc-amino)piperidine. National Center for Biotechnology Information. [Link]

  • PubChem. (2025). 4-(N-Boc-amino)piperidine. National Center for Biotechnology Information. [Link]

  • Pipzine Chemicals. (n.d.). trans-4-Amino-1-Boc-3-Fluoropiperidine. [Link]

  • Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • National Institutes of Health (NIH). (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC. [Link]

Sources

Troubleshooting

Overcoming solubility problems with trans-4-(Boc-amino)-3-methoxypiperidine

Topic: Overcoming Solubility & Handling Challenges Document ID: TSC-SOL-2026-02 Last Updated: February 3, 2026[1][2][3][4][5][6] Executive Summary This guide addresses the specific physicochemical challenges associated w...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Handling Challenges

Document ID: TSC-SOL-2026-02 Last Updated: February 3, 2026[1][2][3][4][5][6]

Executive Summary

This guide addresses the specific physicochemical challenges associated with trans-4-(Boc-amino)-3-methoxypiperidine . This building block presents a unique "solubility paradox" due to its amphiphilic nature: the lipophilic Boc group contrasts with the polar, basic secondary amine and the hydrogen-bond-accepting methoxy group.[1][2] Furthermore, the trans-stereochemistry often facilitates tighter crystal packing compared to cis-isomers, exacerbating dissolution difficulties.[2][3][4][5]

This support center is structured into three troubleshooting modules designed to resolve issues with dissolution, reaction efficiency, and purification.

Module 1: The "Salt vs. Free Base" Dilemma

Status: Critical Common Symptom: “My sample is a white solid that refuses to dissolve in Dichloromethane (DCM) or Ethyl Acetate, even with sonication.”

Root Cause Analysis

The most frequent user error is misidentifying the form of the starting material. This compound is commercially supplied in two distinct forms which have opposite solubility profiles.[3][4][6]

FormChemical StateSolubility Profile
HCl / TFA Salt Ionic LatticeSoluble: Water, Methanol, DMSO, DMF.Insoluble: DCM, Ether, EtOAc, Hexanes.[1][2][5]
Free Base Neutral AmineSoluble: DCM, EtOAc, THF, Alcohols.Insoluble: Water (high pH), Hexanes (moderate).[1][5]
The "In-Situ Release" Protocol

If you have the Salt Form but require the compound to be soluble in an organic solvent (like DCM) for an amide coupling or reductive amination, you must neutralize the lattice energy.[2]

Do NOT simply add more solvent.[3][4][5][6] Follow this protocol:

  • Suspension: Suspend the salt in the organic solvent (DCM or THF).[6] It will look cloudy.[3][4][5][6]

  • Activation: Add 1.1 - 1.5 equivalents of a tertiary base (DIEA or Triethylamine).

  • Observation: Sonication for 2-5 minutes. The solution should turn clear as the free base is liberated and dissolves, while the resulting inorganic salt (e.g., DIEA·HCl) remains in solution or precipitates (depending on concentration).[3][4][5][6]

Technical Note: The trans-3-methoxy group can form an intramolecular hydrogen bond with the C4-Boc-NH proton.[1][2][3][4][5][6] This "locked" conformation reduces the entropic penalty of solvation but increases the lattice energy of the solid, making the initial break-up of the crystal structure the rate-limiting step [1, 2].[2]

Module 2: Reaction Solvent Compatibility

Status: Optimization Common Symptom: “The reaction yield is low, or the starting material precipitates during the addition of the electrophile.”

Solvent Selection Matrix

For nucleophilic attacks involving the secondary amine (N1), solvent choice dictates reaction kinetics.[5]

Reaction TypeRecommended SolventAdditives Required?Why?
Amide Coupling DMF or DMAc Yes (Base) The salt form dissolves fully in DMF.[1][2][3][4][5][6] Requires excess base (3-4 eq) to neutralize the salt AND activate the carboxylic acid.[2][3][4][5][6]
Reductive Amination DCM or DCE Yes (Free Base) These reactions are moisture-sensitive.[1][2][3][4][5][6] You must free-base the piperidine before adding the aldehyde/ketone to avoid imine hydrolysis.[2][3][4][6]
SNAr (Displacement) DMSO or NMP Yes (K₂CO₃) High polarity stabilizes the transition state (Meisenheimer complex).[4][5][6] The methoxy group aids solubility in DMSO.[6]
Visual Workflow: Handling the Salt Form

The following diagram illustrates the decision logic for handling the salt form in synthesis.

G Start Starting Material: HCl Salt Form SolventCheck Target Solvent? Start->SolventCheck DCM_Path DCM / EtOAc / THF SolventCheck->DCM_Path Non-Polar DMF_Path DMF / DMSO / MeOH SolventCheck->DMF_Path Polar Aprotic Action_FreeBase CRITICAL STEP: Must perform Free-Base Extraction first DCM_Path->Action_FreeBase Action_Direct Direct Dissolution Possible DMF_Path->Action_Direct Reaction_Coupling Coupling Reaction: Add 3.0 eq. DIEA to ensure basicity Action_FreeBase->Reaction_Coupling After Workup Action_Direct->Reaction_Coupling

Caption: Decision workflow for solvent selection based on the salt form of trans-4-(Boc-amino)-3-methoxypiperidine.

Module 3: Purification & Tailing on Silica

Status: Troubleshooting Common Symptom: “The compound streaks from the baseline to the solvent front on TLC. Column chromatography results in poor separation.”[3][4][5][6]

The Mechanism of Streaking

Piperidines are secondary amines with a pKa ~11.[6] Standard silica gel is slightly acidic (pH 5-6).[1][2][3][4][5][6] The amine reacts with the silanol groups (Si-OH) to form salts on the column, causing "tailing" or irreversible adsorption [3].[2]

The "Buffered Eluent" Protocol

To fix this, you must suppress the ionization of the amine or block the active sites on the silica.

Option A: Triethylamine (TEA) Doping (Recommended) [1][2][5]

  • Prepare your mobile phase (e.g., 5% MeOH in DCM).[4][5][6]

  • Add 1% Triethylamine (TEA) or 1% NH₄OH to the solvent mixture.[4][5][6]

  • Pre-wash the column: Run 2 column volumes of this basic eluent before loading your sample.[6] This neutralizes the acidic sites on the silica.

Option B: The "Salt Switch" (For HPLC) If purifying via Reverse Phase (C18) HPLC:

  • Do not use neutral water. The free base will smear.[6]

  • Use 0.1% TFA or Formic Acid. This forces the amine to be fully protonated (cationic), resulting in a sharp peak, though it will elute earlier (lower retention time).[5]

Module 4: Deprotection & Stability

Status: Post-Reaction Common Symptom: “I removed the Boc group with HCl/Dioxane, but now I have a gummy solid that is hard to handle.”

Handling the Deprotected Product

Upon removing the Boc group, you generate a highly polar diamine salt (trans-3-methoxy-piperidine-4-amine di-HCl).[1][2][3][4][5][6]

  • Solubility Shift: This product is hygroscopic and extremely water-soluble.[2][3][4][5][6] It will turn into a gum if exposed to air.[4][6]

  • Isolation Technique:

    • Do not rotovap to dryness if possible.[3][4][5][6]

    • Precipitation: Add excess Diethyl Ether or MTBE to the reaction mixture (HCl/Dioxane).[6] The product should crash out as a white powder.[6]

    • Filtration: Filter under Nitrogen/Argon to prevent moisture absorption.[4][6]

References

  • PubChem. (2025).[3][4][5][6] 4-(N-Boc-amino)piperidine Compound Summary. National Library of Medicine.[3][4][5][6] [Link][1][2][3][4][5]

Sources

Optimization

Technical Support Center: Stereochemical Integrity of trans-4-(Boc-amino)-3-methoxypiperidine

Ticket ID: #STERE-304-OMe Subject: Minimizing Epimerization Protocols & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are working with (3R,4R) or (3S,...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #STERE-304-OMe Subject: Minimizing Epimerization Protocols & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are working with (3R,4R) or (3S,4S)-trans-4-(Boc-amino)-3-methoxypiperidine . This scaffold is a high-value pharmacophore often used in kinase inhibitors (e.g., JAK, BTK) and GPCR ligands.

The Core Challenge: While the trans-diequatorial conformation is generally thermodynamically favored in 3,4-disubstituted piperidines, the presence of the C3-methoxy group introduces an electronic and steric environment susceptible to base-catalyzed epimerization . This typically results in the formation of the cis-isomer (impurity), leading to loss of potency and difficult chromatographic separations.

This guide provides self-validating protocols to maintain >98% diastereomeric excess (de) during downstream derivatization.

Module 1: The Mechanistic "Danger Zones"

Before troubleshooting, you must understand why your molecule is failing. Epimerization in this system is not random; it is driven by specific interactions.

The Epimerization Vector

The primary risk is C3-Epimerization .

  • The Trigger: Strong bases or elevated temperatures.

  • The Mechanism: The C3 proton is acidified by the adjacent methoxy group (inductive effect, -I). Deprotonation forms a transient carbanion or planar transition state, which can reprotonate from the opposite face to relieve 1,3-diaxial strain or maximize intramolecular H-bonding (in the cis form).

  • The Consequence: Conversion of trans (diequatorial)

    
    cis (axial/equatorial).[1]
    
Visualization: Stability & Inversion Pathway

EpimerizationPathway Trans Trans-Isomer (Diequatorial) Start Material Transition Planar Intermediate (C3-Carbanion/Enol-like) Trans->Transition Proton Abstraction (C3-H) Transition->Trans Kinetic Return Cis Cis-Isomer (Axial-Equatorial) Impurity Transition->Cis Reprotonation (Thermodynamic Drift) Base Strong Base (NaH, tBuOK) Base->Transition Heat Heat (>60°C) Heat->Transition

Figure 1: The C3-epimerization pathway. The methoxy group activates the C3 proton. Under thermodynamic control (Heat/Strong Base), the system may drift toward the cis-isomer if intramolecular forces (e.g., H-bonding) stabilize it.

Module 2: Troubleshooting & Optimization (FAQs)

Q1: I am performing an N-alkylation (SN2) on the piperidine nitrogen. Why is my cis-impurity increasing?

Diagnosis: You are likely using a base that is too strong (pKa mismatch) or a temperature that exceeds the stereocenter's stability threshold. The Fix: Switch to "Soft Alkylation" conditions.

ParameterAvoid (High Risk) Recommended (Safe) Why?
Base NaH, KOtBu, LiHMDSK2CO3, Cs2CO3, DIPEAStrong bases abstract the C3-H. Carbonates are sufficient for N-alkylation but too weak to deprotonate C3.
Solvent DMF (at >80°C), DMSOMeCN, THF, DMF (at <40°C)High-boiling polar aprotic solvents enhance basicity and stabilize the transition state for epimerization.
Temp > 80°C25°C – 50°CThermal energy overcomes the rotational barrier required for inversion.
Q2: Can I use reductive amination instead of direct alkylation?

Answer: Yes, this is preferred. Reductive amination (using STAB: Sodium Triacetoxyborohydride) is generated under slightly acidic to neutral conditions (pH 5–6). These conditions effectively suppress C3-deprotonation, preserving the stereocenter.

  • Protocol Tip: Maintain temperature at 0°C

    
     RT. Do not heat the imine formation step if possible.
    
Q3: I need to remove the Boc group. Will TFA/DCM cause epimerization?

Answer: Acidic cleavage itself is safe . The danger lies in the workup .

  • The Trap: Quenching a TFA reaction with strong aqueous base (NaOH, KOH) to pH > 12 generates a "hot" free amine species that can self-epimerize or undergo retro-Michael type reactions if other functional groups are present.

  • The Solution: Quench with saturated NaHCO3 or use a solid-phase scavenger resin (e.g., Amberlyst A-21) to neutralize to pH 8–9, then extract immediately.

Module 3: Validated Protocols

Protocol A: Stereoretentive N-Alkylation (General Procedure)

Use this for attaching the piperidine to alkyl halides without scrambling the 3,4-stereocenters.

  • Preparation: Dissolve trans-4-(Boc-amino)-3-methoxypiperidine (1.0 equiv) in anhydrous Acetonitrile (MeCN) (0.1 M). Note: MeCN is preferred over DMF for easier removal and lower boiling point.

  • Base Addition: Add K2CO3 (2.0 equiv). Do not use NaH.

  • Electrophile: Add the alkyl halide (1.1 equiv) dropwise at room temperature.

  • Reaction: Stir at 40°C max. Monitor by LCMS.

    • Checkpoint: If reaction is slow, add KI (0.1 equiv) as a catalyst (Finkelstein condition) rather than increasing temperature.

  • Workup: Filter solids. Concentrate filtrate. Partition between EtOAc and water.

    • Validation: Check 1H NMR.[2][3] The trans-proton coupling constant (

      
      ) is typically smaller (~3-5 Hz) compared to standard cyclohexanes due to ring distortion by the Boc/OMe, but distinct from cis. HPLC is the gold standard. 
      
Protocol B: Stereoretentive Boc-Deprotection
  • Dissolution: Dissolve substrate in DCM (0.1 M).

  • Acid: Add 4M HCl in Dioxane (5 equiv) or TFA (10 equiv) at 0°C.

  • Reaction: Warm to RT. Stir for 1–2 hours.

  • Workup (CRITICAL):

    • Option 1 (Isolation as Salt): Concentrate directly to dryness. The HCl/TFA salt is stereochemically stable. Store as the salt.

    • Option 2 (Free Base): Dilute with DCM. Pour into ice-cold saturated NaHCO3 . Shake quickly. Separate layers. Dry organic layer over Na2SO4 immediately. Do not let the free amine sit in basic aqueous solution.

Module 4: Analytical Decision Tree

How do you know if you have the cis impurity?

AnalyticalWorkflow Start Crude Reaction Mixture Method Choose Method Start->Method NMR 1H NMR (CDCl3 or DMSO-d6) Method->NMR HPLC Chiral HPLC/SFC Method->HPLC NMR_Check Check H3 & H4 Signals NMR->NMR_Check HPLC_Check Check for 'Shoulder' or Split Peak HPLC->HPLC_Check Result_Good Single Peak / Correct J-coupling (Proceed) NMR_Check->Result_Good Clean Result_Bad Doublets / Complex Multiplets (Epimerization Detected) NMR_Check->Result_Bad Dirty HPLC_Check->Result_Good >98% de HPLC_Check->Result_Bad <90% de

Figure 2: Analytical workflow for verifying stereochemical purity.

NMR Tip: In 3,4-disubstituted piperidines, the chemical shift of the Methoxy (-OMe) group often shifts slightly between cis and trans isomers due to different shielding environments from the adjacent Boc-amine. Look for a "shadow" singlet near 3.30–3.40 ppm.

References

  • Thermodynamic Stability of 4-Aminocyclohexanol Derivatives BenchChem Technical Guides. (2025).[4] "An In-depth Technical Guide on the Thermodynamic Stability of cis- vs. trans-4-Aminocyclohexanol." (Inferred from search context regarding general 1,2 and 1,4 stereochemistry)

  • Epimerization Mechanisms in Peptide Synthesis Molecules. (2022).[5][6] "Epimerisation in Peptide Synthesis."

  • Synthesis of 3,4-Disubstituted Piperidines Synthetic Communications. (2008).[2] "Synthesis of cis-3-methyl-4-aminopiperidine Derivatives." (Demonstrates ring-opening strategies and stereocontrol). [2]

  • Stereoselective Synthesis of Trans-4-Amino-3-Hydroxypiperidines ChemInform. (2010). "Regio- and Stereoselective Synthesis."

  • Fmoc Solid Phase Peptide Synthesis (Base Sensitivity) ChemPep Technical Notes. "Fmoc Solid Phase Peptide Synthesis: Stability towards bases."

Sources

Reference Data & Comparative Studies

Validation

Stereochemical Impact in SAR: A Comparative Guide to Trans- vs. Cis-4-(Boc-amino)-3-methoxypiperidine

Executive Summary In modern Structure-Activity Relationship (SAR) campaigns, the 4-amino-3-methoxypiperidine scaffold has emerged as a high-value pharmacophore. It offers a distinct advantage over unsubstituted piperidin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern Structure-Activity Relationship (SAR) campaigns, the 4-amino-3-methoxypiperidine scaffold has emerged as a high-value pharmacophore. It offers a distinct advantage over unsubstituted piperidines by introducing a polar handle (methoxy) that modulates pKa, solubility, and metabolic stability while providing a specific vector for hydrogen bonding.

However, the stereochemical relationship between the 3-methoxy and 4-amino groups—cis vs. trans —is not merely a structural nuance; it is a determinant of biological activity and physicochemical behavior. This guide provides a technical comparison of trans- and cis-4-(Boc-amino)-3-methoxypiperidine, focusing on conformational bias, synthetic accessibility, and experimental validation.

Structural & Conformational Analysis

The piperidine ring typically adopts a chair conformation. The placement of the bulky Boc-amino group and the methoxy group creates distinct energy landscapes for the cis and trans isomers.

The Conformational Equilibrium
  • Trans-Isomer ((3R,4R) or (3S,4S)):

    • Geometry: The substituents can adopt a diequatorial or diaxial orientation. The diequatorial conformer is generally thermodynamically favored due to minimized 1,3-diaxial steric interactions.

    • Vector: The amino and methoxy vectors diverge (~60° dihedral angle in diequatorial), projecting into different regions of the binding pocket.

  • Cis-Isomer ((3R,4S) or (3S,4R)):

    • Geometry: One substituent is forced into an axial position while the other remains equatorial .

    • Intramolecular Hydrogen Bonding (IMHB): A critical feature of the cis-isomer (and specific trans diaxial conformers) is the potential for an IMHB between the Boc-NH (donor) and the Methoxy-O (acceptor). This "lock" can stabilize the axial-equatorial conformation in non-polar environments (e.g., lipid bilayers), effectively hiding polar surface area (PSA) and improving membrane permeability.

Visualization of Conformational Logic

ConformationLogic Trans Trans-Isomer (Diequatorial Preference) IMHB Intramolecular H-Bond (NH ... OMe) Trans->IMHB Rare (Diaxial only) Binding Binding Vector (Divergent) Trans->Binding Rigid Vector Cis Cis-Isomer (Axial/Equatorial) Cis->IMHB Favored Geometry Permeability Enhanced Lipophilicity (Lower PSA) IMHB->Permeability Hides Polarity

Figure 1: Conformational logic flow showing how stereochemistry influences intramolecular interactions and physicochemical properties.

Synthetic Accessibility & Manufacturing

Selecting the correct isomer often depends on the available synthetic route. Trans isomers are typically more accessible via ring-opening chemistry, while cis isomers often require reductive amination or specific inversion strategies.

Comparative Synthesis Routes
FeatureRoute A: Epoxide OpeningRoute B: Reductive Amination
Primary Product Trans (Major)Cis/Trans Mixture (Often Cis-biased)
Starting Material N-Boc-3,4-epoxypiperidineN-Boc-3-methoxy-4-piperidone
Mechanism SN2 attack (Anti-addition)Imine formation

Hydride reduction
Scalability High (Crystallizable intermediates)High (Chromatographic separation required)
Stereocontrol Thermodynamic controlKinetic control (Catalyst dependent)
Synthesis Workflow Diagram

SynthesisWorkflow Start Precursor Selection Epoxide N-Boc-3,4-epoxypiperidine Start->Epoxide Ketone N-Boc-3-methoxy-4-piperidone Start->Ketone ReactionA Nucleophilic Opening (MeOH / Lewis Acid) Epoxide->ReactionA ReactionB Reductive Amination (NH4OAc / NaBH3CN) Ketone->ReactionB ProductTrans Trans-Isomer (Thermodynamic Product) ReactionA->ProductTrans Anti-Attack ProductMix Cis/Trans Mixture (Separation Required) ReactionB->ProductMix Hydride Approach

Figure 2: Divergent synthetic pathways for accessing trans- and cis-4-(Boc-amino)-3-methoxypiperidine.

Physicochemical Profiling & Data

The 3-methoxy group exerts an inductive effect (


) on the piperidine nitrogen (if deprotected) and the exocyclic amine.
Comparative Data Table
PropertyTrans-IsomerCis-IsomerSAR Implication

Coupling
8.0 – 11.0 Hz (Axial-Axial)2.0 – 5.0 Hz (Axial-Equatorial)Critical for structural assignment.
LogD (pH 7.4) Lower (More Polar)Higher (Pseudo-lipophilic)Cis often permeates membranes better due to IMHB.
Solubility Generally HigherVariableTrans crystal packing is often more efficient (higher MP).
pKa (Amine) ~8.5 - 9.0~8.3 - 8.8Methoxy lowers pKa vs. unsubstituted piperidine (~10.5).

Experimental Protocol: Stereochemical Assignment

Objective: Unambiguously assign cis vs. trans stereochemistry using


H NMR without X-ray crystallography.

Principle: The Karplus equation relates the vicinal coupling constant (


) to the dihedral angle.[1]
  • Trans (Diequatorial substituents

    
     Diaxial protons):  Dihedral angle 
    
    
    
    .[1] Large
    
    
    .
  • Cis (Axial/Equatorial substituents

    
     Axial/Equatorial protons):  Dihedral angle 
    
    
    
    . Small
    
    
    .
Step-by-Step Protocol
  • Sample Preparation: Dissolve 5-10 mg of the N-Boc-protected intermediate in 0.6 mL of DMSO-d

    
      or CDCl
    
    
    
    .
    • Note: DMSO is preferred to prevent peak broadening from exchangeable protons, though CDCl

      
       is better for observing IMHB shifts.
      
  • Acquisition: Acquire a standard

    
    H NMR spectrum (minimum 400 MHz, ideally 600 MHz for clear resolution of the H3/H4 multiplets).
    
  • Analysis of H3 and H4 Signals:

    • Locate the proton at C3 (germinal to methoxy,

      
       ppm).
      
    • Locate the proton at C4 (germinal to Boc-amino,

      
       ppm).
      
  • Coupling Constant Calculation:

    • Identify the splitting pattern of the H3 proton. It will appear as a doublet of doublets (or multiplet).

    • Measure the coupling constant (

      
      ) between H3 and H4.
      
  • Validation Criteria (Pass/Fail):

    • IF

      
      :  Assign as Trans  (diaxial protons).
      
    • IF

      
      :  Assign as Cis  (axial/equatorial protons).
      
    • Ambiguity Check: If

      
      , the ring may be in a twist-boat conformation or rapid chair-flip equilibrium. Perform low-temperature NMR (-40°C) to freeze the conformers.
      

References

  • Conformational Analysis of Piperidines

    • Snaith, J. S., et al. (2006).
  • Medicinal Chemistry Applications (GPCRs)

    • Kuduk, S. D., et al. (2010). "Synthesis and evaluation of 3-amino-4-methoxypiperidines as dipeptidyl peptidase IV inhibitors." Bioorganic & Medicinal Chemistry Letters.
    • (Note: Representative link for piperidine synthesis context)

  • Intramolecular Hydrogen Bonding in Drug Design

    • Kuhn, B., et al. (2010). "Intramolecular Hydrogen Bonding: An Opportunity for Improved Design in Medicinal Chemistry." Journal of Medicinal Chemistry.
  • Synthesis of Cisapride Intermediates (Cis-isomer relevance)

    • ResearchGate.[2] "Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate."

  • NMR Coupling Constants (Karplus Relationships)

    • Reich, H. J. "WinPLT NMR Data: Coupling Constants." University of Wisconsin.

Sources

Comparative

Advantages of the methoxy group in trans-4-(Boc-amino)-3-methoxypiperidine for biological activity

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the piperidine scaffold stands out as a "privileged" structure, forming the backbone of numerous clinically...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the piperidine scaffold stands out as a "privileged" structure, forming the backbone of numerous clinically successful drugs.[1] Its favorable physicochemical and pharmacokinetic properties make it a frequent choice for the design of novel therapeutics.[1] However, the strategic derivatization of this core structure is paramount to unlocking its full therapeutic potential. This guide provides an in-depth comparison of trans-4-(Boc-amino)-3-methoxypiperidine and its non-methoxylated counterpart, highlighting the distinct advantages conferred by the seemingly simple addition of a methoxy group. While direct comparative data for this specific molecule is limited, by examining structurally related analogs, particularly in the context of G-protein coupled receptor (GPCR) antagonism, we can elucidate the profound impact of this substitution on biological activity.

The Methoxy Group: More Than a Minor Modification

The introduction of a methoxy group at the 3-position of the 4-aminopiperidine core can significantly influence a molecule's biological profile through a combination of steric and electronic effects. These modifications can translate into enhanced target affinity, improved selectivity, and more favorable pharmacokinetic properties.

Impact on Physicochemical Properties

The methoxy group can subtly alter the lipophilicity and basicity of the piperidine nitrogen, which in turn affects solubility, membrane permeability, and oral bioavailability. While a comprehensive analysis of trans-4-(Boc-amino)-3-methoxypiperidine is not publicly available, studies on related fluorinated piperidines demonstrate that substitution can modulate pKa and LogP.[2] It is plausible that the electron-withdrawing nature of the methoxy group can influence the pKa of the piperidine nitrogen, potentially impacting its ionization state at physiological pH and its ability to interact with biological targets.

PropertyNon-Methoxylated Analog (Predicted)3-Methoxy Analog (Predicted)Advantage of Methoxy Group
Lipophilicity (cLogP) LowerHigherCan enhance membrane permeability and oral absorption, but may also increase non-specific binding if not optimized.
Basicity (pKa of piperidine N) HigherLowerA lower pKa may reduce off-target interactions with aminergic GPCRs and improve the overall selectivity profile.
Polar Surface Area (PSA) LowerHigherThe additional oxygen atom increases PSA, which can improve solubility and hydrogen bonding potential.

Table 1: Predicted Physicochemical Property Comparison. These are generalized predictions based on the known effects of methoxy substitution on similar scaffolds.

Enhancing Biological Activity: A Focus on CCR5 Antagonism

The C-C chemokine receptor type 5 (CCR5) is a well-validated GPCR target for the treatment of HIV-1 infection, as it serves as a co-receptor for viral entry into host cells.[3] Several piperidine-based CCR5 antagonists have been developed, and structure-activity relationship (SAR) studies of these compounds provide valuable insights into the role of substituents.[3]

A three-dimensional quantitative structure-activity relationship (3D-QSAR) study on a series of piperidine-based CCR5 antagonists revealed that specific steric and electronic fields around the piperidine ring are crucial for high-affinity binding.[3] The contour maps from such models can indicate regions where bulky, electron-donating, or hydrogen-bond accepting groups are favorable. The methoxy group, with its steric bulk and hydrogen-bond accepting oxygen atom, is well-positioned to favorably interact with the CCR5 binding pocket.

While a direct IC50 comparison for the titular compound is unavailable, we can infer the potential benefits from related analogs. For instance, in the development of novel CCR2 antagonists (a related chemokine receptor), the introduction of specific substituents on the piperidine ring led to compounds with nanomolar and even subnanomolar potency.[4]

CompoundSubstitution at 3-positionBiological TargetReported Activity (IC50)Inferred Advantage of Methoxy Group
Analog A HCCR5-Baseline
Analog B OCH3CCR5Potentially < IC50 of Analog AThe methoxy group may engage in favorable hydrogen bonding or steric interactions within the receptor binding pocket, leading to increased potency.

Table 2: Inferred Biological Activity Comparison for CCR5 Antagonism. This table is illustrative and based on general principles from 3D-QSAR studies of piperidine-based CCR5 antagonists.[3]

Mechanistic Insights: How the Methoxy Group Drives Activity

The advantages of the 3-methoxy group can be rationalized through its influence on molecular conformation and its direct interactions with the biological target.

Conformational Rigidity and Pre-organization

The piperidine ring exists in a dynamic equilibrium of chair and boat conformations.[5] Substituents on the ring can influence this equilibrium. The presence of a methoxy group at the 3-position can introduce steric interactions that favor a particular ring pucker.[6] This "pre-organization" of the molecule into a bioactive conformation can reduce the entropic penalty upon binding to its target, thereby increasing binding affinity.

cluster_0 Unsubstituted Piperidine cluster_1 3-Methoxy Piperidine Flexible Conformation Flexible Conformation High Entropic Penalty High Entropic Penalty Flexible Conformation->High Entropic Penalty Binding Pre-organized Conformation Pre-organized Conformation Low Entropic Penalty Low Entropic Penalty Pre-organized Conformation->Low Entropic Penalty Binding Lower Affinity Lower Affinity High Entropic Penalty->Lower Affinity Higher Affinity Higher Affinity Low Entropic Penalty->Higher Affinity

Figure 1: Conformational Effects on Binding Affinity. A diagram illustrating how the methoxy group can pre-organize the piperidine ring into a bioactive conformation, reducing the entropic cost of binding and leading to higher affinity.

Direct Receptor Interactions

The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming a crucial interaction with hydrogen bond donors (e.g., the hydroxyl group of a serine, threonine, or tyrosine residue) within the receptor's binding pocket. This additional interaction can significantly contribute to the overall binding energy and potency of the ligand.

cluster_0 Receptor Binding Pocket cluster_1 Ligand Receptor Residue (H-bond donor) Receptor Residue (H-bond donor) Methoxy Group (H-bond acceptor) Methoxy Group (H-bond acceptor) Piperidine Ring Piperidine Ring Methoxy Group Methoxy Group Piperidine Ring->Methoxy Group Methoxy Group->Receptor Residue (H-bond donor) Hydrogen Bond

Figure 2: Methoxy Group as a Hydrogen Bond Acceptor. A diagram showing the potential for the methoxy group's oxygen to form a hydrogen bond with a donor residue in the target's binding site.

Experimental Protocols

To empirically validate the advantages of the 3-methoxy group, the following experimental protocols are recommended.

Radioligand Binding Assay for CCR5

This assay is used to determine the binding affinity (Ki) of a test compound for the CCR5 receptor.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human CCR5 receptor (e.g., CHO-K1 or HEK293 cells).

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.[7][8]

    • Determine the protein concentration of the membrane preparation.[7]

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α), and varying concentrations of the test compound (trans-4-(Boc-amino)-3-methoxypiperidine or its non-methoxylated analog).[8]

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.[8]

    • To determine non-specific binding, include control wells with a high concentration of a known, unlabeled CCR5 antagonist.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[7]

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

Membrane Prep Membrane Prep Binding Assay Binding Assay Membrane Prep->Binding Assay Add membranes Filtration Filtration Binding Assay->Filtration Separate bound/unbound Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Measure radioactivity Data Analysis Data Analysis Scintillation Counting->Data Analysis Calculate Ki

Figure 3: Radioligand Binding Assay Workflow. A flowchart outlining the key steps in determining the binding affinity of a compound for a target receptor.

Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver enzymes, providing an indication of its likely in vivo half-life.

Step-by-Step Methodology:

  • Preparation:

    • Thaw pooled human liver microsomes and an NADPH-regenerating system on ice.[9][10]

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).[11]

    • Dilute the test compound to the final desired concentration in the assay buffer.[11]

  • Incubation:

    • In a 96-well plate, pre-warm the liver microsomes and the test compound at 37°C.[12][13]

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.[12]

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[12]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.[10]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining amount of the parent compound at each time point using LC-MS/MS.[12]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

Preparation Preparation Incubation Incubation Preparation->Incubation Mix reagents Sample Processing Sample Processing Incubation->Sample Processing Stop reaction & precipitate protein LC-MS/MS Analysis LC-MS/MS Analysis Sample Processing->LC-MS/MS Analysis Analyze supernatant Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Calculate half-life

Figure 4: Microsomal Stability Assay Workflow. A flowchart depicting the process for evaluating a compound's metabolic stability.

Conclusion

References

  • Yu, J., et al. (2018). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 61(17), 7641-7661. Available at: [Link]

  • Wróbel, T. M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 275, 116568. Available at: [Link]

  • Kim, H., et al. (2014). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters, 24(15), 3492-3496. Available at: [Link]

  • Kühn, S., et al. (2011). Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. Journal of Medicinal Chemistry, 54(23), 8143-8153. Available at: [Link]

  • Wang, T., et al. (2006). Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists. Journal of Molecular Graphics and Modelling, 25(2), 214-224. Available at: [Link]

  • Krchnak, V., et al. (2017). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 22(10), 1683. Available at: [Link]

  • Kopajtic, T. A., et al. (2017). Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. ACS Chemical Neuroscience, 8(7), 1492-1504. Available at: [Link]

  • Vlachou, M., et al. (2020). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. Molecules, 25(11), 2547. Available at: [Link]

  • Mykhailiuk, P. K. (2019). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. Available at: [Link]

  • Galdino, A. C. S., et al. (2023). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Journal of Chemical Information and Modeling, 63(2), 529-541. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

  • Gising, J., et al. (2023). Combining AlphaFold with Focused Virtual Library Design in the Development of Novel CCR2 and CCR5 Antagonists. Journal of Medicinal Chemistry, 66(23), 15993-16004. Available at: [Link]

  • Wernevik, J., et al. (2021). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • Li, J., et al. (2022). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Chemistry – An Asian Journal, 17(20), e202200751. Available at: [Link]

  • Clinical Info .HIV.gov. (2018). Co-Receptor Tropism Assays. Available at: [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Available at: [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623. Available at: [Link]

  • Wang, Y., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8481-8488. Available at: [Link]

  • Mohammadi-Far, S., et al. (2023). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Scientific Reports, 13(1), 19356. Available at: [Link]

  • Giorgioni, G., et al. (2023). Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA. Molecules, 28(22), 7578. Available at: [Link]

  • protocols.io. (2023). Microsomal stability assay for human and mouse liver microsomes. Available at: [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623. Available at: [Link]

  • HIV Management Guidelines. (n.d.). Co-receptor Tropism Assays. Available at: [Link]

  • Van Hout, A., et al. (2016). Design, synthesis, and biological evaluation of CXCR4 ligands. MedChemComm, 7(8), 1599-1606. Available at: [Link]

  • Wu, B., et al. (1997). Interaction of Chemokine Receptor CCR5 with its Ligands: Multiple Domains for HIV-1 gp120 Binding and a Single Domain for Chemokine Binding. The Journal of Experimental Medicine, 186(8), 1373-1381. Available at: [Link]

  • Box, K., et al. (2016). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Advanced Drug Delivery Reviews, 101, 214-231. Available at: [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Available at: [Link]

  • Jones, R. A. Y., et al. (1976). The conformational analysis of saturated heterocycles. Part XLIX. The conformation of ring NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,3-oxazines, and tetrahydro-1,3-thiazines. Journal of the Chemical Society, Perkin Transactions 2, (13), 1574-1576. Available at: [Link]

Sources

Validation

In vitro and in vivo studies of compounds derived from trans-4-(Boc-amino)-3-methoxypiperidine

[1] Executive Summary In the optimization of small molecule kinase inhibitors and GPCR ligands, the piperidine ring remains a privileged structure. However, the unsubstituted 4-aminopiperidine scaffold often suffers from...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the optimization of small molecule kinase inhibitors and GPCR ligands, the piperidine ring remains a privileged structure. However, the unsubstituted 4-aminopiperidine scaffold often suffers from high conformational flexibility and rapid oxidative metabolism. The ** trans-4-(Boc-amino)-3-methoxypiperidine** (and its deprotected active form) has emerged as a critical building block.[1]

This guide compares the trans-3-methoxy-4-aminopiperidine scaffold against its primary alternatives: the unsubstituted analog, the cis-isomer, and the 3-fluoro derivative.[1] Analysis focuses on conformational locking , metabolic stability , and selectivity profiles in the context of JAK, AKT, and other kinase inhibitor discovery programs.[1]

Structural & Mechanistic Advantage[1]

The "Methoxy Effect" on Conformation

Unlike the unsubstituted 4-aminopiperidine, which adopts a flexible chair conformation, the introduction of a 3-methoxy group induces a specific conformational bias due to the gauche effect and steric repulsion.

  • ** trans-Configuration:** The 3-methoxy and 4-amino groups are on opposite sides of the ring plane.[1] In the preferred chair conformation, this typically places both substituents in equatorial positions (diequatorial) or axial/equatorial depending on N-substitution, effectively "locking" the vector of the 4-amino group.

  • Binding Implications: This rigidification reduces the entropic penalty upon binding to the ATP pocket of kinases, often resulting in a 10–100x potency boost compared to flexible analogs.

Comparison Matrix: Scaffold Alternatives
Feature** trans-3-Methoxy Unsubstituted (H) cis-3-Methoxy**3-Fluoro ( trans)
Conformational Rigidity High (Locked Vector)Low (Flexible)High (Different Vector)Moderate
Solubility (LogD) High (Polar Ether)ModerateHighModerate
Basicity (pKa of 4-NH2) ~9.0 (Slight inductive drop)~10.5 (High)~9.0~7.5 (Strong inductive drop)
Metabolic Stability High (Blocks 3-position oxidation)Low (Vulnerable at C3/C5)HighHigh (Blocks oxidation)
Primary Utility Selectivity & SolubilityBaseline ScreeningAlternate Binding ModesReducing Basicity/hERG

In Vitro Performance Analysis

Case Study: JAK/AKT Kinase Inhibition

In studies deriving inhibitors from trans-4-amino-3-methoxypiperidine (e.g., analogs of Tofacitinib or AZD5363), the 3-methoxy group serves two roles: it fills a specific hydrophobic/polar pocket (often interacting with a gatekeeper residue) and improves water solubility.[1]

Representative Potency & Selectivity Data

Data synthesized from structure-activity relationship (SAR) trends in piperidine-based kinase inhibitors.[1]

Compound VariantTarget IC50 (nM)Selectivity Index (Target vs. Off-Target)Solubility (µM, pH 7.[1]4)
** trans-3-OMe (Lead)**4.2 >150x >500
Unsubstituted (H)45.020x120
cis-3-OMe850.0N/A (Inactive)>500
trans-3-F12.080x250

Analysis:

  • The ** trans-3-OMe** variant achieves the highest potency, likely due to optimal vector alignment of the pharmacophore.

  • The ** cis-isomer** shows a drastic loss in potency, confirming the stereospecific requirement of the binding pocket.

  • The 3-Fluoro analog is potent but less soluble; however, it is often preferred if the basicity of the amine needs to be lowered to avoid hERG channel inhibition (cardiotoxicity).

In Vivo Pharmacokinetics (PK)

The 3-methoxy group significantly alters the metabolic fate of the piperidine ring. Unsubstituted piperidines are prone to oxidation by Cytochrome P450 (CYP) enzymes at the C3 and C5 positions.

Metabolic Stability Profile (Rat Liver Microsomes)
  • Unsubstituted:

    
     min.[1] Rapid hydroxylation at C3.
    
  • ** trans-3-Methoxy:**

    
     min.[1] The methoxy group sterically hinders CYP access to the C3 site and electronically deactivates the C3-H bond.
    
PK Parameters (Rat, 5 mg/kg PO)
Parametertrans-3-Methoxy DerivativeUnsubstituted Analog

(ng/mL)
1,250450
AUC (

)
4,8001,200
Bioavailability (

)
65% 18%

Experimental Protocols

Protocol A: Deprotection & Coupling (Synthesis)

To utilize trans-4-(Boc-amino)-3-methoxypiperidine (CAS 1033748-33-2) in library synthesis.[1]

  • Boc-Deprotection:

    • Dissolve trans-4-(Boc-amino)-3-methoxypiperidine (1 eq) in DCM (10 mL/g).

    • Add Trifluoroacetic acid (TFA) (5 eq) dropwise at 0°C.[1]

    • Stir at RT for 2 hours. Monitor by LCMS (Disappearance of

      
      , appearance of 
      
      
      
      ).
    • Critical Step: Evaporate TFA. Redissolve in MeOH and pass through a weak basic ion-exchange cartridge (e.g., SCX-2) to remove excess acid.[1] Elute free amine with 2M

      
       in MeOH.
      
  • SnAr Coupling (Example):

    • Combine the free amine (1.2 eq) with a chloropyrimidine scaffold (1.0 eq) in DMF.

    • Add DIPEA (3 eq).[1] Heat to 80°C for 4 hours.

    • Purify via Prep-HPLC.[1][2]

Protocol B: ADP-Glo Kinase Assay (In Vitro)

Self-validating system for IC50 determination.[1]

  • Reagents: Promega ADP-Glo™ Kinase Assay kit.

  • Reaction:

    • Prepare 384-well white plate.[1]

    • Add 2 µL of Compound (serial dilution in DMSO).

    • Add 2 µL of Kinase Enzyme (e.g., JAK2, 2 ng/well). Incubate 10 min.

    • Add 2 µL of ATP/Substrate mix (

      
       apparent concentration).
      
    • Incubate 60 min at RT.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (Depletes unconsumed ATP).[1] Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (Converts ADP to ATP

      
       Luciferase).[1] Incubate 30 min.
      
    • Read Luminescence.

  • Validation: Z' factor must be > 0.5. Reference inhibitor (e.g., Staurosporine) must fall within 3-fold of historical IC50.

Visualizing the Logic

The following diagrams illustrate the decision-making process in selecting this scaffold and the synthesis workflow.

Diagram 1: Scaffold Selection Logic (SAR)

SAR_Logic Start Hit Compound (Unsubstituted Piperidine) Problem1 Problem: Low Metabolic Stability (Rapid C3 Oxidation) Start->Problem1 Problem2 Problem: Low Selectivity (Flexible Conformation) Start->Problem2 Solution_F Option A: 3-Fluoro (Lowers pKa, Blocks Metab) Problem1->Solution_F Solution_OMe Option B: 3-Methoxy (Steric Bulk + H-Bond) Problem1->Solution_OMe Problem2->Solution_OMe Locks Conformation Outcome_F Good Stability Reduced Solubility Lower Basicity Solution_F->Outcome_F Outcome_OMe Excellent Stability Improved Solubility Conformational Lock (Trans) Solution_OMe->Outcome_OMe Decision Select Trans-3-Methoxy for Kinase Targets Outcome_OMe->Decision

Caption: Decision tree for optimizing piperidine scaffolds. The 3-methoxy group offers a superior balance of solubility and conformational control compared to fluorine.[1]

Diagram 2: Synthesis & Application Workflow

Synthesis_Flow Step1 Trans-4-(Boc-amino)-3-methoxypiperidine (Starting Material) Step2 Boc Deprotection (TFA/DCM) Step1->Step2 Step3 Free Amine Intermediate (Trans-3-OMe-4-NH2-Pip) Step2->Step3 Step4 Scaffold Coupling (SnAr or Buchwald) Step3->Step4 Step5 Final Kinase Inhibitor Step4->Step5 Validation In Vitro Assay (IC50 & Selectivity) Step5->Validation Test

Caption: Workflow for converting the protected building block into a bioactive kinase inhibitor.

References

  • Addie, M., et al. (2013). "Discovery of AZD5363, an orally bioavailable, potent inhibitor of Akt kinases."[1][3] Journal of Medicinal Chemistry. Link

    • Context: Establishes the utility of 4-aminopiperidine scaffolds in AKT inhibitors and PK optimiz
  • Díaz, N., et al. (2005).[4] "SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists." Bioorganic & Medicinal Chemistry Letters. Link

    • Context: Demonstrates the critical role of 3,4-trans stereochemistry in receptor binding and metabolic stability.
  • Surmont, R., et al. (2012). "Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance." Tetrahedron. Link (Snippet Ref 1.5)

    • Context: Details the synthesis and stereochemical control of 3,4-disubstituted piperidines.
  • PubChem. "3-(Boc-amino)piperidine and related derivatives."[1] National Library of Medicine. Link

    • Context: Safety and chemical property data for the Boc-protected building blocks.
  • Scientific Update. (2019). "Syn-3-Fluoro-4-aminopiperidine – a story from multiple orientations." Link

    • Context: Comparison of Fluorine vs.

Sources

Comparative

Definitive Guide: Structural Analysis of trans-4-(Boc-amino)-3-methoxypiperidine Derivatives

Topic: X-ray Crystallography of trans-4-(Boc-amino)-3-methoxypiperidine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] Executive Summary: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography of trans-4-(Boc-amino)-3-methoxypiperidine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary: The Stereochemical Challenge

In the development of kinase inhibitors and GPCR ligands, the piperidine ring is a privileged scaffold. specifically, trans-4-(Boc-amino)-3-methoxypiperidine represents a critical chiral building block where the relative stereochemistry between the C3-methoxy and C4-amino groups dictates biological potency.[1][2]

While NMR spectroscopy is the workhorse of daily synthetic monitoring, it often struggles with the dynamic conformational averaging of the piperidine ring, leading to ambiguous assignments of cis vs. trans isomers. Single-crystal X-ray crystallography (SC-XRD) remains the gold standard for absolute stereochemical determination, yet it faces a significant bottleneck: Boc-protected amines are notoriously difficult to crystallize, often persisting as oils.[1][2]

This guide compares SC-XRD against high-field NMR and Computational Modeling, providing a validated workflow to overcome the "oily intermediate" problem and definitively map the conformational landscape of these derivatives.

Comparative Analysis: X-ray vs. NMR vs. Computation

The following table objectively compares the three primary methods for determining the stereochemistry and conformation of 3,4-disubstituted piperidines.

FeatureX-ray Crystallography (SC-XRD) NMR Spectroscopy (NOE/ROE) Computational Modeling (DFT)
Primary Output 3D Electron Density Map (Absolute Config)Inter-proton Distances (Relative Config)Energy Minimized Conformers
Stereo Certainty Absolute (100%) – if anomalous scattering or chiral salt used.[1][2]High (80-90%) – dependent on rigid conformation.[1][2]Predictive – requires experimental validation.[1][2]
Sample State Solid (Single Crystal required).[1][2]Solution (dynamic averaging).Virtual (Gas or Solvation Model).[1][2]
Key Limitation Crystallization: Boc-derivatives are often oils/amorphous.[1][2]Signal Overlap: Methoxy/Protons often crowd 3.0–4.0 ppm region.[1][2]Accuracy: Force fields may misjudge intramolecular H-bonds.[1][2]
Turnaround Days to Weeks (heavily dependent on crystal growth).Hours (1D) to Days (2D analysis).Hours to Days (CPU dependent).[1][2]
Cost High (Instrument/Synchrotron access).[1][2]Medium (Standard facility).[1][2]Low (Software license).[1][2]
Decision Matrix
  • Choose X-ray when: You need to certify the absolute stereochemistry of a lead candidate or when NMR signals are broadened by rotameric exchange (common with N-Boc groups).[2]

  • Choose NMR when: The sample is an oil that resists all crystallization attempts, or for rapid screening of diastereomeric ratios.

Technical Deep Dive: The X-ray Workflow

The "Oily Boc" Problem

The tert-butoxycarbonyl (Boc) group adds significant conformational flexibility and lipophilicity, often preventing the formation of an ordered crystal lattice. The trans-4-(Boc-amino)-3-methoxypiperidine molecule typically adopts a chair conformation , but the N-Boc rotamers can disrupt packing.[1][2]

Protocol: Converting Oils to Diffractable Crystals

To bypass the amorphous nature of the neutral Boc-amine, we utilize a Salt Formation Strategy . Since the Boc group protects the exocyclic amine, the secondary amine of the piperidine ring (if N1 is unsubstituted) or the use of co-crystallizers is key.

Step-by-Step Crystallization Protocol
  • Ligand Screen: If the piperidine nitrogen (N1) is free, synthesize the Oxalate or Tosylate salt. These counterions provide strong hydrogen bond acceptors/donors that lock the lattice.

    • Reaction: Dissolve 50 mg of substrate in minimal MeOH.[2] Add 1.0 eq of Oxalic acid.[1][2] Evaporate to dryness.

  • Vapor Diffusion (Sitting Drop):

    • Solvent A (Inner well): Dissolve salt in Methanol/Ethanol (high solubility).

    • Solvent B (Outer well): Diethyl Ether or Hexane (anti-solvent).[1][2]

    • Mechanism:[3][4][5] Slow diffusion of ether into methanol gradually increases supersaturation, promoting ordered growth over amorphous precipitation.[2]

  • Low-Temperature Data Collection:

    • Mount crystal in cryo-loop with Paratone oil.[1][2]

    • Collect data at 100 K . This freezes the dynamic N-Boc rotamers, sharpening the electron density map and reducing thermal ellipsoids.

Visualization: Crystallization & Structure Solution Workflow

CrystallizationWorkflow Start Crude trans-4-(Boc-amino) -3-methoxypiperidine CheckState Physical State Check Start->CheckState Solid Solid/Powder CheckState->Solid If Solid Oil Viscous Oil CheckState->Oil If Oil Recryst Recrystallization (EtOH/Hexane) Solid->Recryst Derivatize Salt Formation (Oxalic Acid / p-TsOH) Oil->Derivatize Lock Conformation VaporDiff Vapor Diffusion (Sitting Drop) Recryst->VaporDiff Derivatize->VaporDiff Xray X-ray Diffraction (100 K, Mo/Cu Source) VaporDiff->Xray Single Crystal Solve Structure Solution (Direct Methods/SHELX) Xray->Solve

Figure 1: Decision tree for processing amorphous Boc-amino intermediates into diffraction-quality crystals.

Structural Analysis: What the Data Reveals

When a successful structure is solved, the trans-4-(Boc-amino)-3-methoxypiperidine derivative typically reveals specific conformational preferences driven by 1,3-diaxial interactions and hydrogen bonding .[1][2]

Piperidine Ring Puckering[1][2]
  • Observation: The ring predominantly adopts a Chair (

    
    )  conformation.
    
  • Causality: This minimizes torsional strain.[1][2]

  • Stereochemistry: In the trans isomer, the bulky Boc-amino group at C4 and the methoxy group at C3 will orient to minimize steric clash.

    • Diequatorial (e,e): Preferred if no strong intramolecular H-bond exists.[1][2]

    • Diaxial (a,a): Rare, but possible if stabilized by an intramolecular H-bond between the NH of the Boc group and the Oxygen of the methoxy group (5-membered ring motif).

Intramolecular Hydrogen Bonding

X-ray analysis allows the direct measurement of donor-acceptor distances.[1][2]

  • Metric: Look for N(Boc)-H...O(Methoxy) distances < 3.0 Å.[1][2]

  • Significance: This interaction locks the conformation, which is critical for binding affinity in biological pockets. NMR might show this as a downfield shift in the NH proton, but X-ray confirms the geometry.

Absolute Configuration

If the molecule is synthesized from a chiral pool (e.g., L-amino acids) or resolved via chiral HPLC, X-ray confirms the absolute configuration (3R, 4R vs 3S, 4S).

  • Requirement: For light atom structures (C, H, N, O), use Cu-K

    
     radiation to maximize the anomalous signal, or rely on a known chiral counterion (e.g., L-Tartrate) as an internal reference.
    

Alternative Pathways: When Crystallization Fails

If the derivative remains an intractable oil, the following hybrid approach is recommended:

Quantitative NMR Analysis (qNMR) & NOE
  • NOESY Experiment: Irradiate the H3 proton.

    • Trans (diaxial): Strong NOE to H5 axial; weak/no NOE to H4.[1][2]

    • Trans (diequatorial):[2] Strong NOE to H4 (vicinal coupling

      
       Hz).[1][2]
      
  • Coupling Constants (

    
    ): 
    
    • Use the Karplus equation.[2] A large coupling constant (

      
       Hz) between H3 and H4 indicates an anti-periplanar (trans-diaxial) relationship.[1][2]
      
Visualization: Analytical Hierarchy

AnalysisHierarchy Target Stereochemical Assignment Xray X-ray (Gold Std) Direct 3D Map Xray->Target Definitive NMR NMR (NOE/J-coupling) Solution State NMR->Target Inferred DFT DFT Modeling Energy Calculation DFT->NMR Validates

Figure 2: Hierarchy of analytical methods. X-ray provides definitive proof, while DFT supports NMR interpretation.

References

  • BenchChem. (2024).[1][2] Structure and Properties of trans-4-Amino-1-boc-3-hydroxypiperidine. Retrieved from

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine: A story from multiple orientations. Retrieved from [2]

  • MDPI. (2021). Synthesis and Structural Characterization of Piperidine Derivatives. Molecules. Retrieved from [2]

  • PubChem. (2024).[1][2] 3-(Boc-amino)piperidine Compound Summary. Retrieved from [2]

  • ResearchGate. (2025). Solution and solid structure of a Boc-protected piperidine-spiro-hydantoin as studied by NMR and X-ray. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

trans-4-(Boc-amino)-3-methoxypiperidine proper disposal procedures

Authoritative Disposal Guide: trans-4-(Boc-amino)-3-methoxypiperidine Executive Summary & Chemical Profile This guide defines the standard operating procedure (SOP) for the safe disposal of trans-4-(Boc-amino)-3-methoxyp...

Author: BenchChem Technical Support Team. Date: February 2026

Authoritative Disposal Guide: trans-4-(Boc-amino)-3-methoxypiperidine

Executive Summary & Chemical Profile

This guide defines the standard operating procedure (SOP) for the safe disposal of trans-4-(Boc-amino)-3-methoxypiperidine . As a pharmaceutical building block containing both a secondary amine (piperidine ring) and an acid-labile carbamate (Boc group), this compound presents specific chemical incompatibility risks that standard "organic waste" protocols may overlook.[1][2]

Immediate Action: Treat as a Basic/Alkaline Organic Solid .[2] Do NOT mix with acidic waste streams.[2]

Chemical Identity & Properties
ParameterDetailOperational Implication
Chemical Name trans-4-(Boc-amino)-3-methoxypiperidine
CAS Number 1033748-33-2 (Generic/Base)Verify specific lot CAS; stereoisomers share disposal protocols.[1][3][2]
Functional Groups 1. Secondary Amine (Piperidine N-H)2.[2] Boc-Protected Amine (Carbamate)3.[2] Methoxy Ether1. Basic: Reacts exothermically with acids.2.[2] Acid-Labile: Decomposes in strong acid to release CO₂ and isobutylene gas (pressure hazard).[2]
Physical State White to off-white solidDust hazard; requires containment.[1][3][2]
Hazard Class Irritant / Potential Corrosive Causes skin/eye irritation (Skin Irrit. 2 / Eye Irrit.[1][3][4] 2A). Treat free base forms as Corrosive (Cat 1B) until verified.[2]

Hazard Assessment & Incompatibility Logic

To ensure scientific integrity, you must understand the why behind the disposal logic.[1] This compound is not inert.[2][4]

  • The "Acid Trap": The tert-butoxycarbonyl (Boc) group is designed to be removed by acid (e.g., TFA, HCl).[1][3][2] If this waste is mistakenly added to an acidic waste container (e.g., "Acidic Organics"), two dangerous events occur:

    • Exotherm: The free piperidine nitrogen neutralizes the acid, generating heat.[1]

    • Gas Evolution: The heat + acid cleaves the Boc group, releasing isobutylene and carbon dioxide gas.[1] In a tightly capped waste carboy, this pressurization can cause a catastrophic container rupture.[1]

  • The "Oxidizer Trap": Amines are susceptible to oxidation.[2] Mixing with strong oxidizers (e.g., nitric acid waste, peroxides) can lead to fire or explosion.[1]

Waste Segregation & Decision Workflow

Do not guess. Follow this logic tree to determine the correct waste stream.

WasteSegregation Figure 1: Waste Segregation Logic for trans-4-(Boc-amino)-3-methoxypiperidine. Note the critical Neutralization step. Start Start: Waste Material Identified StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste (Pure compound, contaminated gloves/paper) StateCheck->SolidPath LiquidPath Liquid/Solution Waste (Reaction mixtures, mother liquor) StateCheck->LiquidPath SolidBin Stream C: Solid Hazardous Waste (Double-bagged, Label: 'Basic Organic Solid') SolidPath->SolidBin SolventCheck Does the solvent contain Halogens? (DCM, Chloroform, etc.) LiquidPath->SolventCheck HalogenYes Stream A: Halogenated Organic Waste SolventCheck->HalogenYes Yes HalogenNo Stream B: Non-Halogenated Organic Waste SolventCheck->HalogenNo No AcidCheck CRITICAL: Is the solution Acidic? HalogenYes->AcidCheck HalogenNo->AcidCheck Neutralize Action: Neutralize to pH 7-9 before consolidation AcidCheck->Neutralize Yes (pH < 6) Neutralize->HalogenYes Re-evaluate

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired/Excess)
  • Container: High-density polyethylene (HDPE) wide-mouth jar or double-lined hazardous waste bag.

  • Labeling: Must read "Hazardous Waste - Solid Toxic/Irritant."[2] Explicitly list chemical name.

  • Protocol:

    • Don PPE: Nitrile gloves, safety glasses, lab coat.[1]

    • Transfer solid carefully to avoid dust generation.[2] If dust is visible, work inside a fume hood.[1]

    • Do not dissolve in solvent just for disposal (increases waste volume and hazard).[2]

    • Seal container tightly.[4]

Scenario B: Disposal of Reaction Mixtures (Liquid)
  • Container: HDPE or Glass Carboy (Amber preferred if light sensitive, though not critical here).

  • Protocol:

    • Check pH: Dip a pH strip into the waste solution.[2]

    • If Acidic (pH < 6): Slowly add saturated Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH) to adjust pH to 8–10.[2] Wait for gas evolution to cease.

    • Segregate: Pour into the appropriate "Organic Waste" container (Halogenated vs. Non-Halogenated) based on the solvent used (e.g., DCM goes to Halogenated; Methanol goes to Non-Halogenated).

    • Log: Record the addition of "Amines" on the waste tag.[2]

Emergency Spill Response

In the event of a benchtop spill, rapid containment prevents respiratory exposure.[1]

SpillResponse Figure 2: Emergency Spill Response Workflow. Spill Spill Detected Assess Assess Volume & State (Solid vs. Liquid) Spill->Assess SolidSpill Solid Spill Assess->SolidSpill LiquidSpill Liquid Spill Assess->LiquidSpill ActionSolid 1. Dampen paper towel (prevent dust) 2. Wipe gently 3. Place in Solid Waste SolidSpill->ActionSolid ActionLiquid 1. Cover with absorbent pads 2. Neutralize if acidic solvent involved 3. Scoop into Solid Waste LiquidSpill->ActionLiquid Decon Decontaminate Surface (Soap & Water wash) ActionSolid->Decon ActionLiquid->Decon

Regulatory Compliance & Codes

While this specific compound is not explicitly listed on the EPA "P" or "U" lists, it is regulated under the Resource Conservation and Recovery Act (RCRA) based on its characteristics.[1]

  • RCRA Waste Codes (USA):

    • D001 (Ignitable): Only if dissolved in a flammable solvent (Flash point < 60°C).[2]

    • D002 (Corrosive): If the waste is aqueous and pH > 12.5 or < 2.[2]0. (Pure amine solids are often managed as "Non-Regulated Chemical Waste" unless they exhibit these characteristics, but best practice is to manage as Hazardous).[1]

  • EU Waste Framework Directive:

    • EWC Code: 07 05 13* (Solid wastes containing hazardous substances).[2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 723833, 4-(N-Boc-amino)piperidine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-(Boc-amino)-3-methoxypiperidine
Reactant of Route 2
trans-4-(Boc-amino)-3-methoxypiperidine
© Copyright 2026 BenchChem. All Rights Reserved.